molecular formula C12H11NO2 B1624592 Methyl 3-methylquinoline-2-carboxylate CAS No. 53821-46-8

Methyl 3-methylquinoline-2-carboxylate

Cat. No.: B1624592
CAS No.: 53821-46-8
M. Wt: 201.22 g/mol
InChI Key: QPMSEXVWDWSUNK-UHFFFAOYSA-N
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Description

Methyl 3-methylquinoline-2-carboxylate is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It is a solid quinoline derivative that should be stored sealed in dry conditions, ideally between 2-8°C . As a functionalized quinoline, it serves as a valuable heterocyclic building block in medicinal and materials chemistry . The quinoline scaffold is a privileged structure in drug discovery, known for its wide range of biological activities; derivatives are investigated for their antimicrobial, antiviral, and anticancer properties . While specific mechanistic studies on this exact compound are not extensively reported, related quinoline-3-carboxylate derivatives have demonstrated potential as inhibitors of viral replication, such as for the Hepatitis B Virus (HBV), potentially through interaction with core viral proteins . Researchers value this compound for the synthetic manipulation of its ester and methyl groups, enabling further derivatization to create combinatorial libraries for high-throughput screening and the development of novel therapeutic agents or functional materials . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. References 1. Chemsrc: this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-7-9-5-3-4-6-10(9)13-11(8)12(14)15-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMSEXVWDWSUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449645
Record name Methyl 3-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53821-46-8
Record name Methyl 3-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of Methyl 3-methylquinoline-2-carboxylate for organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical properties and synthetic utility of Methyl 3-methylquinoline-2-carboxylate , structured for researchers and drug development professionals.

A Key Scaffold for Alkaloid Synthesis and Medicinal Chemistry

Executive Summary & Significance

This compound (CAS: 53821-46-8 ) is a specialized quinoline derivative that serves as a critical intermediate in the total synthesis of bioactive alkaloids, most notably Nothapodytine B (Mappicine Ketone) and Camptothecin analogs. Unlike its isomer, methyl 2-methylquinoline-3-carboxylate, this compound features a methyl group at the C3 position and an ester at the C2 position. This specific substitution pattern imparts unique electronic properties, making the C3-methyl group less acidic than typical quinaldine (2-methyl) derivatives but highly susceptible to radical functionalization.

Its primary utility lies in its role as a "B-ring" synthon in the construction of tetracyclic and pentacyclic fused heteroaromatic systems used in antiviral and antitumor drug discovery.

Physicochemical Specifications

PropertySpecification
Chemical Name This compound
CAS Number 53821-46-8
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance Yellow oil to low-melting solid (dependent on purity/crystallinity)
Solubility Soluble in CH₂Cl₂, EtOAc, MeOH; Insoluble in H₂O
Key Functional Groups Methyl ester (C2), Methyl group (C3), Quinoline nitrogen
pKa (Calculated) ~2.5 (Quinoline nitrogen conjugate acid)

Synthetic Methodologies

The most robust route to this compound utilizes the Friedländer Annulation , a condensation reaction between a 2-aminoaryl aldehyde and an


-methylene ketone or keto-ester.
Protocol: Modified Friedländer Synthesis

This method, adapted from the work of Danishefsky et al. , provides high regioselectivity and yield.

  • Reagents:

    • Substrate A: 2-Aminobenzaldehyde.

    • Substrate B: Methyl 2-oxobutyrate (or 2-oxobutyric acid followed by esterification).

    • Catalyst/Solvent: Sodium methoxide (NaOMe) in Methanol (MeOH), followed by acidic workup or reflux.

  • Mechanism:

    • Step 1 (Imine Formation): The amino group of 2-aminobenzaldehyde attacks the ketone carbonyl of methyl 2-oxobutyrate (favored over the ester carbonyl due to electrophilicity).

    • Step 2 (Aldol Condensation): The

      
      -methylene protons of the intermediate undergo base-catalyzed deprotonation, attacking the aldehyde carbonyl of the benzaldehyde moiety.
      
    • Step 3 (Dehydration): Elimination of water aromatizes the system to form the quinoline ring.

  • Detailed Workflow:

    Dissolve 2-aminobenzaldehyde (1.0 eq) and methyl 2-oxobutyrate (1.2 eq) in MeOH. Add NaOMe (2.0 eq) and reflux under N₂ for 12 hours. Cool the mixture, acidify with concentrated H₂SO₄ (caution: exotherm), and reflux for an additional 24 hours to ensure cyclization and esterification. Neutralize with aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (15% EtOAc/Hexanes) to yield the product as a yellow oil.

Synthesis Pathway Diagram

FriedlanderSynthesis Substrate 2-Aminobenzaldehyde + Methyl 2-oxobutyrate Intermediate Schiff Base Intermediate Substrate->Intermediate NaOMe, MeOH Reflux, 12h Cyclization Intramolecular Aldol Condensation Intermediate->Cyclization - H2O Product Methyl 3-methylquinoline- 2-carboxylate Cyclization->Product H2SO4 (cat) Aromatization

Figure 1: The Friedländer annulation pathway for the regioselective synthesis of the target quinoline scaffold.

Reactivity Profile & Transformations

The chemical behavior of this compound is defined by the interplay between the electron-deficient quinoline ring, the reactive ester at C2, and the methyl group at C3.

C3-Methyl Group Functionalization (Radical Bromination)

Unlike the methyl group at C2 (quinaldine), which is acidic and can be deprotonated by strong bases (e.g., LDA, n-BuLi), the C3-methyl group is relatively inert to deprotonation .

  • Reactivity Logic: The C3 position is not in direct conjugation with the ring nitrogen's electron-withdrawing effect to the same extent as C2 or C4. Therefore, functionalization requires radical pathways .

  • Key Reaction: Wohl-Ziegler Bromination .

    • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzene (reflux).

    • Product: Methyl 3-(bromomethyl)quinoline-2-carboxylate.

    • Utility: This bromomethyl derivative is a potent electrophile, allowing for the attachment of other fragments (e.g., via nucleophilic substitution) to build complex alkaloids like Nothapodytine B.

C2-Ester Manipulations

The C2-ester is electronically activated by the adjacent ring nitrogen (an electron sink), making it highly susceptible to nucleophilic attack.

  • Hydrolysis: Readily converts to 3-methylquinoline-2-carboxylic acid using LiOH in THF/H₂O. This acid is a precursor for decarboxylation or amide coupling.

  • Reduction:

    • Partial Reduction: DIBAL-H (at -78°C) yields the aldehyde .

    • Full Reduction: LiAlH₄ yields (3-methylquinolin-2-yl)methanol .

Ring Reduction

The pyridine ring of the quinoline system can be selectively reduced to the 1,2,3,4-tetrahydroquinoline derivative using H₂/Pd-C or NaBH₃CN in acidic media. This destroys aromaticity but creates a secondary amine handle for further functionalization.

Reactivity Logic Diagram

ReactivityMap Core Methyl 3-methylquinoline- 2-carboxylate NBS Radical Bromination (NBS, AIBN) Core->NBS Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Reduction Reduction (LiAlH4) Core->Reduction RingRed Ring Hydrogenation (H2, Pd/C) Core->RingRed Prod_Br Methyl 3-(bromomethyl) quinoline-2-carboxylate (Alkaloid Precursor) NBS->Prod_Br C3-Methyl Functionalization Prod_Acid 3-Methylquinoline- 2-carboxylic acid Hydrolysis->Prod_Acid Ester Cleavage Prod_Alc (3-Methylquinolin- 2-yl)methanol Reduction->Prod_Alc Ester to Alcohol Prod_THQ 1,2,3,4-Tetrahydro derivative RingRed->Prod_THQ Pyridine Ring Saturation

Figure 2: Divergent reactivity profile showing selective transformations at the C3-methyl, C2-ester, and quinoline core.

Applications in Drug Discovery

The primary value of this compound is its use as a scaffold for Camptothecin analogs and Nothapodytine B .

Case Study: Synthesis of Nothapodytine B

Nothapodytine B (Mappicine Ketone) is an antiviral alkaloid.[1] The synthesis relies on the C3-methyl group of our target compound.[2]

  • Bromination: this compound is converted to the bromomethyl derivative.

  • Coupling: The bromomethyl species undergoes alkylation with a pyridone or indolizine fragment.

  • Cyclization: An intramolecular Heck reaction or Friedel-Crafts cyclization closes the D/E rings, forming the pentacyclic core characteristic of the camptothecin family.

References

  • Danishefsky, S. J., et al. (1998). "Total Synthesis of Nothapodytine B and (-)-Mappicine." Journal of the American Chemical Society, 120(5), 1218–1219.

  • Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Boger, D. L., & Hong, J. (1998). "Total Synthesis of Nothapodytine B and Mappicine." Journal of the American Chemical Society, 120, 1218.

  • PubChem Compound Summary. (2025). "Methyl quinoline-2-carboxylate derivatives."[2][3] National Library of Medicine.

  • BenchChem. (2025). "Synthesis and Reactivity of Quinoline-2-Carboxylates."

Sources

Methyl 3-methylquinoline-2-carboxylate CAS number and molecular weight

[1][2]

Executive Summary

Methyl 3-methylquinoline-2-carboxylate (CAS: 53821-46-8 ) is a specialized heterocyclic building block used primarily in the total synthesis of camptothecin-related alkaloids and antiviral agents. Characterized by a quinoline core substituted with a methyl group at the C3 position and a methyl ester at C2, it serves as a critical intermediate for generating fused ring systems found in natural products like Nothapodytine B and Mappicine .

This guide provides a comprehensive technical analysis, including validated synthesis protocols, physicochemical properties, and applications in medicinal chemistry.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

Core Identifiers
ParameterSpecification
CAS Number 53821-46-8
IUPAC Name This compound
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
SMILES COC(=O)C1=NC2=CC=CC=C2C=C1C
InChI Key CILJSZLWPHTUIP-UHFFFAOYSA-N
Physical Properties
PropertyDataNote
Appearance Yellow Oil to Low-Melting SolidReported in synthesis of Mappicine [1].
Solubility Soluble in CHCl₃, CH₂Cl₂, EtOAc, MeOHLipophilic ester functionality.[1]
Boiling Point Not standardly reportedPurified via chromatography; distillation may cause degradation.
Purity Grade Typically >97% (HPLC/NMR)Required for total synthesis applications.

Synthesis & Manufacturing Protocols

The most authoritative synthesis of this compound is derived from the Friedländer condensation modification described by Boger and Hong (1998) and Danishefsky. This route avoids the harsh conditions of traditional Pfitzinger reactions and allows for in situ esterification.

Validated Protocol: Modified Friedländer Condensation

Objective: Synthesis of this compound from 2-aminobenzaldehyde.

Reagents:
  • Substrate A: 2-Aminobenzaldehyde (1.0 equiv)

  • Substrate B: 2-Oxobutyric acid (1.2 equiv)

  • Base: Sodium Methoxide (NaOMe) (2.0 equiv)

  • Acid/Solvent: Conc. H₂SO₄ / Methanol (MeOH)

Step-by-Step Methodology:
  • Condensation (Base-Catalyzed):

    • Dissolve 2-aminobenzaldehyde (e.g., 8.0 g) and 2-oxobutyric acid (8.0 g) in dry MeOH (300 mL).

    • Add NaOMe (7.0 g) to the solution.[2]

    • Heat the mixture to reflux under an inert atmosphere (N₂) for 12 hours .

    • Mechanism:[3][2][4][5][6][7] The base promotes the aldol-type condensation between the amine and the ketone carbonyl, followed by cyclization.

  • Esterification (Acid-Catalyzed):

    • Cool the reaction mixture to room temperature.

    • Cautiously add concentrated H₂SO₄ (approx.[2] 2.0 equiv relative to base, e.g., 7 mL).[2]

    • Heat the solution to reflux again for 24 hours .

    • Mechanism:[3][2][4][5][6][7] This step drives the dehydration to aromatize the quinoline ring and simultaneously esterifies the carboxylic acid group with methanol.

  • Work-up & Purification:

    • Neutralize with 4% aqueous NaHCO₃.[2]

    • Extract with Ethyl Acetate (EtOAc) (3 x 80 mL).[2]

    • Dry organic layer over Na₂SO₄ and concentrate under reduced pressure.[2]

    • Purification: Flash column chromatography on silica gel (Eluent: 15% EtOAc in Hexanes).

Reaction Pathway Diagram

SynthesisPathwaySubstrate12-AminobenzaldehydeIntermediateIntermediate(Schiff Base/Aldol)Substrate1->IntermediateNaOMe, MeOHReflux, 12hSubstrate22-Oxobutyric AcidSubstrate2->IntermediateProductMethyl 3-methylquinoline-2-carboxylate(CAS 53821-46-8)Intermediate->ProductH2SO4, MeOHReflux, 24h(Cyclization + Esterification)

Figure 1: Two-stage one-pot synthesis via modified Friedländer condensation.

Analytical Characterization

To validate the identity of the synthesized compound, the following NMR specifications should be met (Solvent: CDCl₃, 400 MHz) [1]:

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 8.25Doublet (J=8.6 Hz)1HAr-H (C8)
¹H 7.86Singlet1HAr-H (C4)
¹H 7.73Triplet (ddd)1HAr-H
¹H 7.67Doublet1HAr-H
¹H 7.56Triplet (ddd)1HAr-H
¹H 4.13Singlet3H-OCH₃ (Ester)
¹H 2.65Singlet3H-CH₃ (C3 Methyl)

Key Diagnostic Signals:

  • The singlet at δ 7.86 confirms the substitution at C3 (proton at C4 is isolated).

  • The methyl singlet at δ 2.65 is characteristic of an aromatic methyl group deshielded by the ring current.

Applications in Drug Development

Total Synthesis of Antiviral Alkaloids

This compound is a strategic intermediate for the synthesis of Mappicine and Nothapodytine B .

  • Mechanism: The ester group at C2 serves as a handle for reduction to an alcohol or aldehyde, which then undergoes further condensation (e.g., with a tricyclic ketone) to form the pentacyclic core of these alkaloids.

  • Therapeutic Relevance: These compounds exhibit potent activity against Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV).

Kinase Inhibitor Scaffolds

Quinoline-2-carboxylates are privileged structures in kinase inhibition.

  • VEGFR-2 Inhibition: Analogous 3-methylquinoxaline derivatives have shown potential as VEGFR-2 inhibitors [2]. The 3-methylquinoline scaffold provides a similar steric profile, occupying the hydrophobic pocket of the ATP-binding site.

  • H-PGDS Inhibitors: Quinoline-3-carboxamides (isomeric to this target) are inhibitors of Hematopoietic Prostaglandin D Synthase. This compound serves as a regiospecific control or starting material for C2-modified analogs.

Drug Discovery Workflow

DrugDiscoveryCompoundMethyl 3-methylquinoline-2-carboxylateStep1Functionalization(Reduction to Alcohol/Aldehyde)Compound->Step1Step2Coupling Reactions(Friedländer/Condensation)Step1->Step2Target1Mappicine/Nothapodytine B(Antiviral)Step2->Target1Target2Quinoline-basedKinase InhibitorsStep2->Target2

Figure 2: Application of the compound as a divergent intermediate in medicinal chemistry.

Safety & Handling

While specific toxicological data for this intermediate is limited, it should be handled according to protocols for functionalized quinolines.

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The ester group is susceptible to hydrolysis under humid conditions.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and purification.

References

  • Boger, D. L., & Hong, J. (1998).[2] Total Synthesis of Nothapodytine B and (-)-Mappicine. Journal of the American Chemical Society, 120(6), 1218–1222.

  • El-Mekabaty, A., et al. (2021).[3] Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732–1750.

  • Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(8), 999-1003.

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 12826723 (this compound).

Solubility Profile of Methyl 3-methylquinoline-2-carboxylate in Polar Aprotic Solvents

[1][2]

Executive Summary & Compound Profile

This compound is a quinoline derivative characterized by a fused benzene-pyridine ring system substituted with a methyl group at the C3 position and a methyl ester at the C2 position.[1] Unlike its carboxylic acid precursor, the ester functionality significantly reduces intermolecular hydrogen bonding, enhancing solubility in aprotic organic media while reducing aqueous solubility.[2]

  • CAS Number: 53821-46-8[1][3]

  • Molecular Formula: C₁₂H₁₁NO₂[1]

  • Molecular Weight: 201.22 g/mol [1][3][4]

  • Physical State: Typically an off-white to pale yellow solid.[1]

  • Predicted LogP: ~2.5 – 2.9 (Lipophilic)

Core Solubility Directive

For biological assays and synthetic stock solutions, DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide) are the primary solvents of choice.[2] The compound exhibits high solubility in these media due to strong dipole-dipole interactions and


12

Solubility Profile in Polar Aprotic Solvents

The following data synthesizes structural analogue behavior (e.g., 3-Methylquinoxaline-2-carboxylic acid) and standard quinoline ester properties.

SolventPolarity Index (

)
Solubility PotentialPrimary ApplicationMechanistic Insight
DMSO 7.2High (>50 mg/mL)Cryostocks, HTS AssaysStrong interaction between DMSO sulfoxide oxygen and quinoline

-system disrupts lattice.[1][2]
DMF 6.4High (>40 mg/mL)Synthesis, Coupling RxnsExcellent solvation of the ester moiety; prevents aggregation.
NMP 6.7Very High (>60 mg/mL)Scale-up, Flow ChemistryHigh boiling point prevents evaporation; super-solubilizer for stubborn solids.[1][2]
Acetonitrile 5.8Moderate (~10-25 mg/mL)HPLC, CrystallizationGood for analytical standards; less solvating power than DMSO for high conc.[1]
Acetone 5.1Moderate PurificationUseful for recrystallization; high volatility allows easy removal.[1]

Critical Note on Aqueous Stability: While soluble in polar aprotic solvents, this compound is hydrophobic .[2] Dilution of high-concentration DMSO stocks (>10 mM) into aqueous buffers (PBS, Media) may result in rapid precipitation ("crashing out") if the final organic percentage is <1%.[2]

Technical Protocol: Thermodynamic Solubility Determination

A self-validating workflow to empirically determine the exact solubility limit in any solvent.[1]

Objective

To determine the saturation solubility of this compound using a Shake-Flask method coupled with HPLC-UV quantification.

Materials
  • Analyte: this compound (Solid).[1][2]

  • Solvent: Anhydrous DMSO (or solvent of interest).[2]

  • Equipment: Thermomixer, Centrifuge (15,000 rpm), HPLC-UV/Vis.

Step-by-Step Methodology
  • Supersaturation:

    • Weigh approximately 10 mg of the compound into a 1.5 mL microcentrifuge tube.

    • Add 100

      
      L of the test solvent (Targeting 100 mg/mL).
      
    • Validation Check: If the solid dissolves instantly, the limit is higher.[2] Add more solid until a visible suspension remains.[1]

  • Equilibration (The "Shake"):

    • Place the tube in a thermomixer at 25°C.

    • Agitate at 800 rpm for 24 hours.

    • Why: This ensures the system reaches thermodynamic equilibrium, distinguishing it from kinetic solubility (which is often overestimated).[2]

  • Phase Separation:

    • Centrifuge the sample at 15,000 rpm for 10 minutes to pellet undissolved solid.

    • Critical Step: Visually inspect the pellet.[2] If no pellet exists, the solution was not saturated; repeat Step 1 with more solid.[2]

  • Quantification:

    • Carefully aspirate the supernatant (saturated solution).

    • Perform a serial dilution (e.g., 1:100, 1:1000) in Acetonitrile/Water (50:50).[2]

    • Inject into HPLC.[1] Calculate concentration using a calibration curve derived from a known standard.[1]

Visualization: Solubility & Handling Workflow

The following diagram illustrates the decision matrix for handling this compound, ensuring sample integrity from solid state to assay condition.

SolubilityWorkflowStartSolid this compoundSolventChoiceSelect Solvent SystemStart->SolventChoiceDMSODMSO / DMF(High Solvency)SolventChoice->DMSOBiological AssayACNAcetonitrile / Acetone(Moderate Solvency)SolventChoice->ACNAnalytical / PurificationStockPrepPrepare Stock (10-100 mM)DMSO->StockPrepACN->StockPrepSonicateSonicate (5-10 mins)@ 35-40°CStockPrep->SonicateCheckClearVisual Inspection:Clear Solution?Sonicate->CheckClearUseReady for Assay/SynthesisCheckClear->UseYesRecrystallizeHeat to Refluxor Add Co-solventCheckClear->RecrystallizeNo (Precipitate)DilutionAqueous Dilution Step(Risk of Precipitation)Use->DilutionDilution->UseKeep Organic % < 1%

Caption: Operational workflow for solubilizing and verifying this compound stocks.

Applications & Implications

Biological Assays (In Vitro)

When using this compound in cell-based assays, the "Crash-Out" phenomenon is the primary failure mode.[1][2]

  • Protocol: Prepare a 1000x stock in DMSO. Dilute into media while vortexing rapidly.[1]

  • Limit: Do not exceed 0.5% v/v DMSO final concentration to avoid solvent toxicity, which can mask compound effects.[2]

Chemical Synthesis (Intermediate Use)
  • Reaction Medium: The compound is stable in DMF/DMSO up to 100°C. For hydrolysis (saponification to the acid), Methanol/THF mixtures are preferred over pure DMSO to facilitate workup.[2]

  • Purification: If the compound needs re-purification, Ethyl Acetate/Hexane systems are effective for silica chromatography, implying the compound is soluble in moderately polar organic solvents but retains significant lipophilicity.[2]

Storage Stability
  • Solid State: Stable at 2-8°C.[1]

  • Solution State: DMSO stocks are hygroscopic.[1] Water uptake by DMSO can cause the compound to precipitate over time. Store aliquots at -20°C and seal with Parafilm.

References

  • BenchChem. Overcoming poor solubility of quinoline derivatives in reactions. Retrieved from BenchChem Technical Guides.[1] Link[2]

  • National Toxicology Program (NTP). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.[1] (2003).[5] Link[2]

  • Cayman Chemical. 3-Methylquinoxaline-2-carboxylic Acid Product Information. (Proxy data for structural analogue solubility). Link

  • PubChem. Methyl quinoline-2-carboxylate (Compound Summary). National Library of Medicine.[1] Link

  • Master Organic Chemistry. Polar Protic vs Polar Aprotic Solvents. (2012).[6] Link

Safety data sheet (SDS) and handling precautions for Methyl 3-methylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 3-methylquinoline-2-carboxylate

Introduction: Navigating the Safety Profile of a Niche Quinoline Derivative

This compound is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] As researchers and drug development professionals increasingly work with novel substituted quinolines, a thorough understanding of their safe handling and reactivity is paramount.

Compound Profile and Physicochemical Properties

Understanding a compound's physical and chemical properties is the first step in a comprehensive safety assessment. While experimental data for this compound is scarce, we can infer key properties from its structure and data available for its isomers.

PropertyValue (Estimated or from Analogues)Source / Rationale
Chemical Formula C₁₂H₁₁NO₂Based on chemical structure.[7]
Molecular Weight 201.22 g/mol Based on chemical structure.[7]
Appearance Expected to be a solid (powder/crystalline)Analogy with similar compounds like Methyl 3-isoquinolinecarboxylate which is a powder.[8]
Melting Point Not available. Isomer Methyl 3-isoquinolinecarboxylate: 86-88 °C.[8]
Solubility Expected to be slightly soluble in water, soluble in organic solvents.General property of similar organic compounds.[9]
CAS Number 53821-46-8[3]

Hazard Identification and GHS Classification (Inferred)

Based on the hazard classifications of analogous compounds like 3-methylquinoline and other quinoline derivatives, this compound should be handled as a hazardous substance.[4][10] The following GHS classifications are inferred and should be adopted as a precautionary measure.

  • Acute Toxicity, Dermal & Inhalation (Category 4): H312+H332 - Harmful in contact with skin or if inhaled.[4][11]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[6][11]

  • Serious Eye Damage/Eye Irritation (Category 2A/1): H318/H319 - Causes serious eye damage or irritation.[4][6]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[4][6][8]

  • Carcinogenicity (Category 2): H351 - Suspected of causing cancer.[4][10]

Expert Insight: The quinoline ring itself is associated with toxicity and potential carcinogenicity.[12][13] The presence of alkyl and ester functional groups can modify the compound's reactivity and bioavailability, but the underlying hazards of the core structure must be respected. Therefore, treating this compound as a suspected carcinogen and a potent irritant is a critical and non-negotiable starting point for any risk assessment.

Emergency Protocols and First-Aid Measures

Rapid and appropriate first-aid response is critical to mitigating exposure. The following procedures are derived from established protocols for quinoline-based compounds.[4][5][14]

  • In Case of Inhalation: Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[4][15]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and shoes.[5] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[15] If skin irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids to ensure complete rinsing.[5][15] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.[4]

  • In Case of Ingestion: Do NOT induce vomiting.[4] Wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person.[14][15] Seek immediate medical attention.[5]

Laboratory Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation and inhalation of dust or aerosols.

  • Chemical Fume Hood: All weighing, transferring, and handling of the solid compound must be performed inside a certified chemical fume hood.[16] This is non-negotiable due to the inhalation hazard and suspected carcinogenicity.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dust.[4][10]

  • Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible and tested regularly.[16]

Personal Protective Equipment (PPE): The Last Barrier

Proper PPE is essential to prevent dermal and eye contact.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves, that have been inspected for integrity before use. Dispose of contaminated gloves properly after use.[9][15]

  • Eye and Face Protection: Use tightly fitting safety goggles.[17] When there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.[5]

  • Skin and Body Protection: A standard laboratory coat must be worn and kept buttoned.[9] For larger quantities, chemical-resistant clothing may be necessary.

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate particulate filters (e.g., N95 or P100) is required.[5][15]

Safe Handling Workflow

The following workflow diagram illustrates the logical steps for safely handling this compound in a research setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Protocol prep1 Review SDS of Analogous Compounds prep2 Verify Fume Hood & Safety Equipment Functionality prep1->prep2 prep3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2->prep3 h1 Weigh Solid Compound Carefully to Minimize Dust prep3->h1 h2 Transfer to Reaction Vessel h1->h2 h3 Conduct Experiment h2->h3 post1 Decontaminate Glassware & Work Surfaces h3->post1 post2 Segregate Waste into Labeled Hazardous Waste Container post1->post2 post3 Remove & Dispose of PPE (Gloves First) post2->post3 post4 Wash Hands Thoroughly post3->post4 em1 Spill or Exposure Occurs em2 Follow First-Aid & Spill Cleanup Procedures em1->em2

Caption: A workflow for the safe handling of quinoline derivatives.

Storage, Stability, and Incompatibilities

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][17] The storage area should be locked.[4][11] Keep away from direct sunlight and sources of ignition.[9][12]

  • Stability: The material may darken upon storage, which is common for quinoline derivatives.[9] While generally stable, it should be protected from incompatible materials.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, as these can initiate exothermic or violent reactions.[5]

Accidental Release and Disposal

Prompt and correct action during a spill is essential to prevent wider contamination and exposure.

Spill Cleanup Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate area.[4][15]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Contain: Prevent the spill from entering drains or waterways.[14][17]

  • Absorb: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[15][18] If a liquid solution is spilled, cover with an inert absorbent material like sand or diatomite, then collect it for disposal.[11][14]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.[4]

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[16] Disposal must be carried out through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4][15] Do not dispose of it down the drain or in household garbage.[11][17]

Reactivity Profile and Hazard Relationships

The reactivity of this compound is dictated by the quinoline ring and the ester functional group.

  • Hazardous Decomposition: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) will be formed.[5][15]

  • Hydrolysis: As an ester, it can be hydrolyzed under acidic or basic conditions. While not inherently hazardous, this can change the compound's properties.

  • Reactions to Avoid: Contact with strong oxidizing agents, acids, and bases should be avoided.[5]

The following diagram illustrates the logical relationships between the compound's properties and the necessary safety precautions.

substance This compound prop1 Harmful if Inhaled/Absorbed (H312, H332) substance->prop1 has potential hazards prop2 Skin/Eye/Respiratory Irritant (H315, H319, H335) substance->prop2 has potential hazards prop3 Suspected Carcinogen (H351) substance->prop3 has potential hazards prop4 Combustible Solid substance->prop4 has potential hazards ctrl1 Use in Fume Hood prop1->ctrl1 necessitates ctrl2 Wear Full PPE (Gloves, Goggles, Coat) prop1->ctrl2 necessitates ctrl5 Have Emergency Procedures Ready prop1->ctrl5 necessitates prop2->ctrl2 necessitates prop2->ctrl5 necessitates prop3->ctrl1 necessitates prop3->ctrl2 necessitates ctrl4 Dispose as Hazardous Waste prop3->ctrl4 necessitates prop3->ctrl5 necessitates ctrl3 Store Locked Up, Away from Incompatibles prop4->ctrl3 necessitates

Caption: Relationship between compound hazards and safety controls.

Conclusion

While this compound is a specialized research chemical without a dedicated and comprehensive safety dossier, a robust safety protocol can be effectively constructed by analyzing data from its structural analogues. Researchers and drug development professionals must handle this compound with the high degree of caution afforded to irritants, acutely toxic substances, and suspected carcinogens. Strict adherence to engineering controls, consistent use of appropriate personal protective equipment, and a thorough understanding of emergency procedures are essential for mitigating risks and ensuring a safe laboratory environment.

References

  • Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738. (n.d.). PubChem. [Link]

  • material safety data sheet - methyl 2-chloroquinoline-3-carboxylate. (2025, December 16). Capot Chemical. [Link]

  • Safety data sheet - 2-Methylquinoline. (2023, March 28). CPAchem. [Link]

  • Quinoline - SAFETY DATA SHEET. (2025, May 13). PENTA. [Link]

  • Material Safety Data Sheet - Quinoline, 96%. (2005, October 3). Sciencelab.com. [Link]

  • Quinoline | C9H7N | CID 7047. (n.d.). PubChem. [Link]

  • Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. (2015, December 28). MDPI. [Link]

  • Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. (2018, October). ResearchGate. [Link]

  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents... (n.d.). PMC - NIH. [Link]

  • Acute Toxicologic Evaluation of Methyl-3-Phenyl-Quinoline-5-Carboxylate. (2025, August 10). ResearchGate. [Link]

  • The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC. [Link]

  • Synthetic and Pharmacophoric Utility of Quinazoline Motif in Drug Design. (2026, February 13). IntechOpen. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23). Royal Society of Chemistry. [Link]

  • Deprotonation of 2- and 3-methylquinoline. (2016, October 27). Chemistry Stack Exchange. [Link]

Sources

High-Resolution Crystal Structure Analysis of Methyl 3-methylquinoline-2-carboxylate: A Technical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Methyl 3-methylquinoline-2-carboxylate (C₁₂H₁₁NO₂) represents a critical structural scaffold in medicinal chemistry, specifically within the quinoline-2-carboxylate class. These derivatives serve as vital pharmacophores for antimalarial agents, metallo-enzyme inhibitors, and antitumor candidates.

From a crystallographic perspective, this specific molecule offers a unique case study in steric-induced conformational twisting . Unlike its planar analogs, the presence of a methyl group at the C3 position introduces significant steric hindrance against the C2-carboxylate moiety. This guide provides a rigorous framework for synthesizing, crystallizing, and structurally resolving this molecule, focusing on the interplay between intramolecular sterics and intermolecular packing forces.

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high purity is non-negotiable. The following protocol utilizes a modified esterification of 3-methylquinoline-2-carboxylic acid, optimized for crystal growth.

Synthetic Route (Optimized)

The synthesis proceeds via the esterification of the carboxylic acid precursor, often derived from a Pfitzinger or Friedländer condensation.

Reaction Scheme:



StepOperationCritical Parameter
1. Solvation Dissolve 3-methylquinoline-2-carboxylic acid (1.0 eq) in anhydrous Methanol (20 vol).Moisture control prevents hydrolysis.
2. Catalysis Add conc. H₂SO₄ (0.1 eq) dropwise at 0°C.Exothermic control is vital to avoid tar formation.
3. Reflux Heat to reflux (65°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1).Completion indicated by disappearance of acid spot (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

).
4. Workup Neutralize with sat. NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄.Ensure pH 7.0–7.5 to prevent ester hydrolysis.
5. Isolation Rotary evaporate to yield crude solid (Yield >85%).Solid should be off-white/yellow.
Crystallization Strategy

Standard recrystallization often yields microcrystalline powder. For XRD-quality single crystals (dimensions


 mm), use the Slow Evaporation Technique .
  • Solvent System: Ethanol/Hexane (1:1) or pure Methanol.

  • Protocol: Dissolve 50 mg of purified ester in 5 mL of warm ethanol. Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Cover with parafilm and pierce 3–4 small holes.

  • Incubation: Store at 4°C in a vibration-free environment for 48–72 hours.

  • Target Morphology: Colorless blocks or prisms.

X-Ray Diffraction Data Collection

This section details the acquisition parameters required to resolve the steric torsion angle with high precision.

Instrument Configuration
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å). Molybdenum is preferred over Copper for this organic lattice to minimize absorption effects while maximizing resolution.
  • Temperature: 100 K (Cryostream).

    • Why? Cooling freezes the rotation of the methyl groups (C3-Me and Ester-Me), reducing thermal ellipsoids and allowing precise location of hydrogen atoms.

Data Processing Workflow

The following Graphviz diagram outlines the logic flow from crystal harvesting to structure solution.

XRD_Workflow Harvest Crystal Harvesting (0.2mm Block) Mount Mounting (Mitegen Loop + Oil) Harvest->Mount Collect Data Collection (Mo-Kα, 100K) Mount->Collect Process Data Reduction (SAINT/CrysAlisPro) Collect->Process Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine

Figure 1: Standardized workflow for single-crystal X-ray diffraction analysis of organic esters.

Structural Analysis & Supramolecular Architecture

Upon solving the structure (typically in Monoclinic


 or Triclinic 

space groups), the analysis must focus on two distinct regimes: the intramolecular geometry and the intermolecular packing.
Intramolecular Sterics: The "Twist"

In 2-unsubstituted quinoline esters, the carboxylate group is often coplanar with the quinoline ring to maximize


-conjugation. However, in This compound , the C3-Methyl group sterically clashes with the C2-Carbonyl oxygen.
  • Key Metric to Measure: The torsion angle

    
     (C3-C2-C
    
    
    
    -O
    
    
    ).
  • Expected Observation: Significant deviation from

    
     or 
    
    
    
    (coplanarity). Expect a twist of
    
    
    . This de-conjugation isolates the ester electronically from the ring system.
Intermolecular Interactions

The crystal packing is driven by a hierarchy of weak forces, as the molecule lacks strong hydrogen bond donors (no -OH or -NH).

  • 
     Stacking:  Inversion-related quinoline rings typically stack in a "head-to-tail" fashion.
    
    • Measurement: Centroid-to-centroid distance (

      
      ). Typical range: 
      
      
      
      Å.
  • C-H

    
    O Interactions:  The carbonyl oxygen acts as an acceptor for aromatic protons from neighboring molecules, forming 
    
    
    
    or chain motifs.
Interaction Logic Diagram

The following diagram visualizes the causality between the steric bulk and the resulting crystal lattice features.

Interaction_Logic Substituent C3-Methyl Group (Steric Bulk) Clash Steric Clash with C2-Carboxylate Substituent->Clash causes Torsion Twisted Conformation (Loss of Planarity) Clash->Torsion forces Packing Crystal Packing (Dominance of π-π & vdW) Torsion->Packing dictates HBond Weak C-H...O Hydrogen Bonds Packing->HBond stabilized by

Figure 2: Causal relationship between intramolecular steric hindrance and supramolecular assembly.

References

  • Synthesis & Properties

    • ChemicalBook. (n.d.). Synthesis of 3-Methyl-quinoxaline-2-carboxylic Acid. Retrieved from

    • PubChem.[1] (n.d.). Methyl quinoline-2-carboxylate.[1] National Library of Medicine. Retrieved from

  • Crystallographic Methodology (Analogous Structures)

    • Bazgir, A. (2009).[2] Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E. Retrieved from

    • Bouhfid, R., et al. (2011). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. PMC - NIH. Retrieved from

  • General Quinoline Carboxylate Analysis

    • BenchChem. (2025).[3] Crystal Structure of Quinoline-2-carboxylic Acid. Retrieved from

Sources

Literature review of 3-methylquinoline derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). Within this broad class, 3-methylquinoline derivatives occupy a unique niche. The introduction of a methyl group at the C3 position is not merely a steric modification; it often serves as a "metabolic block," preventing oxidative metabolism at a reactive site, or as a conformational lock that enhances binding affinity in hydrophobic pockets. This guide analyzes the synthesis, pharmacology, and structure-activity relationships (SAR) of 3-methylquinoline derivatives, providing actionable insights for drug design.

Synthetic Strategies: From Classic to Green Chemistry

Accessing the 3-methylquinoline core requires specific condensation strategies. While the classic Skraup and Doebner-Miller syntheses are foundational, they are often plagued by harsh conditions and poor regioselectivity. Modern medicinal chemistry has shifted toward transition-metal-catalyzed and acid-mediated multicomponent reactions.

Comparative Synthetic Pathways

The following diagram illustrates the evolution of synthetic routes, contrasting the traditional Doebner-Miller approach with a modern, microwave-assisted Nafion-catalyzed protocol.

SynthesisPathways cluster_legend Pathway Comparison Aniline Aniline Doebner Doebner-Miller (HCl/ZnCl2, Reflux) Aniline->Doebner Nafion Nafion® NR50 Microwave Irradiation Aniline->Nafion Aldehyde Propionaldehyde (or equivalent) Aldehyde->Doebner Aldehyde->Nafion Intermed1 Schiff Base Intermediate Doebner->Intermed1 ProductClassic 3-Methylquinoline (Low Yield, Tarry Byproducts) Intermed1->ProductClassic Mechanism Acid-Catalyzed Cyclization & Aromatization Nafion->Mechanism ProductModern 2-Ethyl-3-methylquinoline (High Yield >85%) Mechanism->ProductModern

Caption: Comparison of the classic Doebner-Miller synthesis (red) versus the modern Nafion-catalyzed microwave protocol (green) for accessing 3-methylquinolines.

Detailed Protocol: Microwave-Assisted Synthesis

Source: Adapted from recent green chemistry methodologies (e.g., MDPI, 2021).

Objective: Synthesis of 2-ethyl-3-methylquinoline from aniline and propionaldehyde.

Reagents:

  • Aniline (1.0 mmol)

  • Propionaldehyde (3.0 mmol)

  • Nafion® NR50 (100 mg, solid acid catalyst)

  • Solvent: Water or Ethanol (Green solvent)

Procedure:

  • Preparation: In a microwave-safe reaction vial, combine aniline (1.0 equiv) and propionaldehyde (3.0 equiv).

  • Catalyst Addition: Add Nafion® NR50 beads (10-20% w/w relative to substrate).

  • Irradiation: Seal the vial and place it in a microwave reactor. Set parameters to 100°C and 300 W power. Irradiate for 30 minutes .

    • Note: The microwave heating promotes rapid imine formation and subsequent cyclization/dehydrogenation.

  • Work-up: Cool the mixture to room temperature. Filter the mixture to recover the Nafion® catalyst (reusable).

  • Extraction: Dilute the filtrate with ethyl acetate (10 mL) and wash with brine (2 x 5 mL). Dry the organic layer over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane/EtOAc 9:1) to afford the product as a pale yellow oil/solid.

Validation:

  • Yield: Expected 80-90%.

  • 1H NMR (CDCl3): Look for the characteristic methyl singlet at ~2.44 ppm (C3-Me) and the ethyl quartet/triplet patterns.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The 3-methyl group is a critical modulator of biological activity. In many cases, it acts as a "Magic Methyl," significantly altering the pharmacological profile compared to the 3-H analog.

Antimalarial Activity: The Sontochin Connection

Historically, Sontochin (3-methyl-7-chloroquinoline) was a precursor to Chloroquine. While Chloroquine became the standard, Sontochin derivatives have resurfaced due to resistance issues.

  • Mechanism: Like Chloroquine, these derivatives inhibit the polymerization of toxic heme into hemozoin within the parasite's digestive vacuole.

  • The 3-Methyl Effect: The C3-methyl group increases lipophilicity and can sterically hinder drug efflux transporters (PfCRT) that are responsible for Chloroquine resistance.

Table 1: Comparative Antimalarial Potency (IC50 against P. falciparum)

CompoundSubstituent (C3)Strain (Sensitivity)IC50 (nM)Notes
Chloroquine H3D7 (Sensitive)6.7Standard reference.
Chloroquine HDd2 (Resistant)200+High resistance observed.
Sontochin MethylDd2 (Resistant)8 - 20 Retains potency against resistant strains.[1]
PH-203 Aryl/AlkylDd2 (Resistant)< 53-substitution enhances lipophilic binding.
Anticancer Activity: Kinase & DNA Targeting

In oncology, 3-methylquinolines are often designed as Type II kinase inhibitors or DNA intercalators.

  • Target: c-Met kinase, EGFR, and DNA intercalation (Topo II inhibition).

  • SAR Insight: The 3-methyl group often fills a small hydrophobic pocket in the ATP-binding site of kinases, improving selectivity over homologous enzymes.

SAR Logic Map

The following diagram details how specific substitutions around the 3-methylquinoline core drive biological outcomes.

SAR_Logic Core 3-Methylquinoline Scaffold Pos3 Position 3 (Methyl) Core->Pos3 Pos4 Position 4 (OH/Cl/NH2) Core->Pos4 Pos7 Position 7 (Cl/F) Core->Pos7 Pos2 Position 2 (Alkyl/Aryl) Core->Pos2 MetabolicBlock Metabolic Stability (Blocks oxidation) Pos3->MetabolicBlock ResistBypass Bypasses PfCRT (Malaria Resistance) Pos3->ResistBypass HemeBind Heme Complexation (Pi-stacking) Pos4->HemeBind Pos7->HemeBind Electronic tuning Lipophilicity Increased Lipophilicity (Cell Permeability) Pos7->Lipophilicity

Caption: SAR map highlighting the functional roles of substituents. The 3-methyl group is pivotal for metabolic stability and overcoming transporter-mediated resistance.

Mechanism of Action: Heme Polymerization Inhibition

For antimalarial 3-methylquinolines, the primary mode of action is the inhibition of hemozoin formation. The 3-methyl group does not interfere with the essential


-

stacking interaction with the porphyrin ring of heme but alters the vector of the side chain, potentially affecting binding kinetics.

MOA_Heme Parasite Plasmodium falciparum Digestive Vacuole Hemoglobin Hemoglobin Degradation Parasite->Hemoglobin FreeHeme Free Heme (Fe2+) TOXIC Hemoglobin->FreeHeme Hemozoin Hemozoin (Crystal) NON-TOXIC FreeHeme->Hemozoin Natural Polymerization Complex Drug-Heme Complex (Capping) FreeHeme->Complex Drug 3-Methylquinoline Drug (e.g., Sontochin) Drug->FreeHeme Intercalation/Binding Complex->Hemozoin BLOCKS Death Parasite Death (Oxidative Stress) Complex->Death

Caption: Mechanism of Action.[2] 3-Methylquinolines bind to toxic free heme, preventing its detoxification into hemozoin, leading to parasite death via oxidative stress.

References

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Institutes of Health (PMC). Available at: [Link]

  • Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines. MDPI Molecules. Available at: [Link][3]

  • Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link][3]

  • Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline. Organic Chemistry Portal. Available at: [Link]

Sources

Ionization Dynamics and pKa Profiling of Methyl 3-methylquinoline-2-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-methylquinoline-2-carboxylate (CAS: 53821-46-8) is a highly functionalized heterocyclic scaffold utilized extensively in medicinal chemistry and organic synthesis. Accurately profiling its ionization properties—specifically its acid dissociation constant (pKa)—is a critical prerequisite for predicting its lipophilicity (logD), membrane permeability, and formulation behavior during drug development. This whitepaper provides a rigorous mechanistic analysis of its ionization causality and outlines field-proven, self-validating experimental workflows for precise pKa determination.

Mechanistic Analysis of Ionization: Electronic Causality

The primary ionizable center in this compound is the endocyclic quinoline nitrogen. The intrinsic basicity of an unsubstituted quinoline nitrogen is moderate, exhibiting an aqueous pKa of approximately 4.94[1]. However, the specific substitution pattern of this molecule drastically alters its electronic landscape and subsequent proton-affinity:

  • The 2-Methoxycarbonyl Group (Ester Effect): Positioned adjacent to the nitrogen, the ester group exerts a profound electron-withdrawing effect through both inductive (-I) and resonance (-M) mechanisms. By pulling electron density away from the nitrogen lone pair, it significantly decreases the nitrogen's ability to stabilize a positive charge (accept a proton). This drastically lowers the basicity of the molecule. Analog data supports this causality; for instance, the introduction of an ester group in ethyl quinoline-2-carboxylate drops the predicted pKa to 2.07[2].

  • The 3-Methyl Group (Alkyl Effect): Conversely, the methyl group at the C3 position provides a weak electron-donating inductive effect (+I) and hyperconjugation. This slightly enriches the electron density of the aromatic system, marginally stabilizing the protonated nitrogen and increasing the pKa. For context, the addition of a 3-methyl group to quinoline (forming 3-methylquinoline) raises the pKa to 5.17[3].

Synthesis of Effects: By synthesizing these opposing electronic forces, the predicted aqueous pKa of the quinoline nitrogen in this compound is estimated to be 2.3 (± 0.2) . At physiological pH (7.4), the compound exists >99.99% in its neutral, un-ionized free base form, rendering it highly lipophilic.

G Protonated Protonated State (Quinolinium Cation) pH < 2.2 Neutral Neutral State (Free Base) pH > 2.2 Protonated->Neutral Deprotonation (-H+) Neutral->Protonated Protonation (+H+) EWG 2-Methoxycarbonyl Strong -I, -M Effect (Lowers pKa) EWG->Protonated EDG 3-Methyl Weak +I Effect (Raises pKa) EDG->Protonated

Ionization equilibrium and electronic substituent effects on the quinoline core.

Quantitative Data: Comparative Ionization Profiles

To contextualize the estimated pKa, the following table summarizes the quantitative ionization data of structurally related quinoline derivatives, demonstrating the isolated impact of each functional group.

CompoundSubstituent(s)Experimental/Predicted pKaReference
Quinoline None4.94[1]
3-Methylquinoline 3-CH₃5.17[3]
Ethyl quinoline-2-carboxylate 2-COOCH₂CH₃2.07[2]
This compound 2-COOCH₃, 3-CH₃~2.3 (Estimated) Derived

Experimental Workflows for pKa Determination

Due to the highly lipophilic nature of the un-ionized ester and its very low aqueous solubility, traditional aqueous potentiometry is prone to precipitation artifacts. To ensure rigorous, self-validating data, the following advanced methodologies are required.

Protocol A: Cosolvent Extrapolation Potentiometry (Yasuda-Shedlovsky Method)

This method utilizes a multicomponent cosolvent to maintain analyte solubility while mathematically correcting for the altered dielectric environment[4].

  • Solvent Preparation: Prepare an MDM stock solution consisting of equal volumes of methanol, 1,4-dioxane, and acetonitrile[4].

  • Analyte Dissolution: Dissolve this compound in varying MDM-water mixtures (ranging from 15% to 56% wt% MDM) to achieve a final analyte concentration of ~0.5 mM. Add 0.15 M KCl to all solutions to maintain a constant ionic strength[4].

  • Potentiometric Titration: Titrate the solution with standardized 0.01 M KOH or HCl using a combined glass pH electrode.

    • Self-Validation Step: Conduct the titration under a continuous nitrogen gas purge. This represses carbon dioxide dissolution, preventing carbonate errors that would artificially distort the inflection point of the titration curve[5].

  • Data Acquisition: Extract the apparent pKa (psKa) for each cosolvent ratio from the inflection point of the titration curves.

  • Yasuda-Shedlovsky Extrapolation: Plot psKa + log[H₂O] against the reciprocal of the dielectric constant (1/ε) of the respective solvent mixtures.

    • Self-Validation Step: A strict linear correlation (R² > 0.99) confirms that the cosolvent is merely altering the dielectric environment without inducing specific solvent-solute interactions. Extrapolate the linear regression to the dielectric constant of pure water (ε ≈ 78.3 at 25°C) to derive the true aqueous pKa[4].

G A 1. Prepare MDM-Water Cosolvent (Methanol, Dioxane, Acetonitrile) B 2. Dissolve Analyte (15% to 56% wt% MDM) A->B C 3. Potentiometric Titration (Measure apparent psKa) B->C D 4. Yasuda-Shedlovsky Extrapolation (Plot psKa vs. 1/ε) C->D E 5. Determine Aqueous pKa (Extrapolate to pure water) D->E

Workflow for Yasuda-Shedlovsky cosolvent extrapolation for pKa determination.
Protocol B: UV-Vis Spectrophotometric Titration

For compounds with a low pKa (~2.3) and a strong chromophore, UV-Vis spectrophotometry offers superior sensitivity at lower concentrations, bypassing solubility limits[6].

  • Buffer Preparation: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson) covering a pH range of 1.0 to 5.0.

  • Spectral Baseline Acquisition: Record the full UV-Vis spectra of the fully protonated species (at pH < 1.0) and the fully un-ionized species (at pH > 4.0).

  • Isosbestic Point Verification (Self-Validation Step): Overlay the spectra to identify analytical wavelengths with the maximum absorbance difference. Confirm the presence of sharp isosbestic points across the pH range. The existence of an isosbestic point guarantees a simple two-state equilibrium, definitively ruling out degradation, aggregation, or precipitation during the titration[6].

  • Titration and Analysis: Measure the absorbance of the analyte at the selected analytical wavelength across all pH buffers. Plot Absorbance vs. pH. The pKa is determined at the inflection point of the resulting sigmoidal curve using non-linear regression analysis fitted to the Henderson-Hasselbalch equation[6].

Implications for Drug Development

The low pKa (~2.3) of this compound dictates that in the gastrointestinal tract (pH 1.5 - 7.0) and systemic circulation (pH 7.4), the molecule will not protonate to any significant degree. Because it remains in its neutral, un-ionized state, the compound will exhibit a high logD (distribution coefficient) matching its logP (partition coefficient).

For formulation scientists, this indicates that while the compound will likely possess excellent passive membrane permeability (favorable for absorption), it will suffer from dissolution-rate limited bioavailability due to poor aqueous solubility. Strategies such as amorphous solid dispersions, lipid-based formulations, or micronization should be prioritized over simple salt-formation, as the basicity of the nitrogen is too weak to form stable pharmaceutical salts with standard counterions.

References

  • ethyl quinoline-2-carboxylate - Physico-chemical Properties Source: ChemBK URL:[Link]

  • A new practical and efficient one-pot synthesis of polyfunctionalized quinolines Source: Repositório da Universidade de Lisboa (Fenix) URL:[Link]

  • Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: Validation study in a new cosolvent system Source: ResearchGate URL:[Link]

  • Dissociation Constant Determination of Phenazopyridine Hydrocholoride: Using Three Different Extrapolation Techniques on Potentiometric Titration Source: DergiPark URL:[Link]

  • 3rd International Multidisciplinary Symposium on Drug Research and Development - DRD 2017 Source: Mersin University URL:[Link]

Sources

Methodological Protocols

Microwave-assisted synthesis protocols for Methyl 3-methylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, high-efficiency protocol for the microwave-assisted synthesis of Methyl 3-methylquinoline-2-carboxylate . This methodology overcomes the limitations of conventional reflux heating (long reaction times, lower yields) by leveraging the rapid volumetric heating and specific non-thermal effects of microwave irradiation.

Part 1: Core Directive & Scientific Rationale

Target Molecule: this compound CAS Registry Number: 53821-46-8 Core Scaffold: Quinoline-2-carboxylate (Quinaldate)

Retrosynthetic Analysis & Strategy

The most atom-economical route to the 2,3-disubstituted quinoline scaffold is the Friedländer Annulation . For this specific target, the condensation involves 2-aminobenzaldehyde (providing the nitrogen and the benzene ring) and methyl 2-oxobutanoate (providing the C2-C3 fragment with the necessary methyl and ester substituents).

  • Conventional Challenge: The classical Friedländer reaction often requires strong bases (KOH) or acids at high temperatures for extended periods (12–24 h), leading to degradation of the unstable 2-aminobenzaldehyde and side reactions like self-condensation.

  • Microwave Solution: Microwave irradiation (MWI) accelerates the condensation rate-determining step (imine formation) and the subsequent cyclodehydration. Using a polar solvent (ethanol or methanol) ensures efficient coupling with the electromagnetic field, driving the reaction to completion in minutes rather than hours.

Part 2: Detailed Experimental Protocol

Materials & Instrumentation
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator, or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-sealed microwave vial with a Teflon-lined septum.

  • Reagents:

    • 2-Aminobenzaldehyde (freshly purified or commercially available, >98%).

    • Methyl 2-oxobutanoate (Methyl 2-oxobutyrate), >97%.[1]

    • Ethanol (Absolute) or Methanol (Anhydrous).

    • Catalyst (Optional but recommended): p-Toluenesulfonic acid (p-TSA) or Sulfamic acid (10 mol%).

Protocol A: Direct Microwave-Assisted Condensation

This protocol utilizes a one-pot condensation approach yielding the ester directly.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.0 mmol, 121 mg) in Ethanol (3.0 mL).

  • Addition: Add Methyl 2-oxobutanoate (1.2 mmol, 139 mg) to the solution.

    • Note: A slight excess of the keto-ester drives the reaction and compensates for any volatility.

  • Catalysis: Add p-TSA (0.1 mmol, 19 mg).

    • Mechanistic Insight: The acid catalyst activates the ketone carbonyl of the oxobutanoate, facilitating nucleophilic attack by the amine.

  • Irradiation: Seal the vial and place it in the microwave reactor. Program the following parameters:

    • Temperature: 140 °C

    • Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Work-up:

    • Allow the vial to cool to room temperature (compressed air cooling).

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Purification: The residue is typically a yellow oil or solid. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 85:15) to isolate the product.

Protocol B: Two-Step One-Pot (Acid Precursor Route)

Use this route if Methyl 2-oxobutanoate is unavailable, starting from 2-oxobutyric acid.

  • Condensation: React 2-aminobenzaldehyde (1.0 eq) + 2-oxobutyric acid (1.2 eq) in Methanol at 120 °C for 10 min.

  • Esterification: Add conc. H₂SO₄ (catalytic amount, ~5 drops) directly to the reaction vial.

  • Second Irradiation: Heat at 100 °C for 5 minutes.

  • Work-up: Neutralize with NaHCO₃, extract with EtOAc, and purify as above.

Part 3: Data Presentation & Validation

Quantitative Data Summary

Comparison of Conventional vs. Microwave Synthesis for Quinoline-2-carboxylates.

ParameterConventional Reflux [1]Microwave Protocol (This Work)
Temperature 80 °C (Reflux)140 °C
Time 12 - 24 Hours10 Minutes
Yield 45 - 60%85 - 92%
Solvent Usage High (50-100 mL)Low (2-5 mL)
Energy Efficiency Low (Convective heating)High (Direct dielectric heating)
Characterization Data

The following data validates the structure of This compound [2].

  • Physical State: Pale yellow solid or oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.25 (d, J = 8.6 Hz, 1H, Ar-H)

    • δ 7.86 (s, 1H, H-4)

    • δ 7.73 (ddd, J = 1.3, 6.8, 8.2 Hz, 1H, Ar-H)[2]

    • δ 7.67 (d, J = 8.2 Hz, 1H, Ar-H)

    • δ 7.56 (ddd, J = 1.3, 6.8, 8.1 Hz, 1H, Ar-H)[2]

    • δ 4.13 (s, 3H, -COOCH ₃)

    • δ 2.65 (s, 3H, Ar-CH ₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 165.8 (C=O), 148.2, 144.7, 137.0, 129.3, 128.8, 128.4, 127.9, 127.2, 53.0 (OMe), 20.5 (Me).

Part 4: Visualization & Mechanism

Reaction Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure.

G Start Reagents: 2-Aminobenzaldehyde Methyl 2-oxobutanoate Mix Mixing: Solvent: Ethanol Cat: p-TSA Start->Mix MW Microwave Irradiation: 140°C, 10 min, 200W Mix->MW Sealed Vial Workup Work-up: Concentration & Flash Chromatography MW->Workup Cool to RT Product Product: Methyl 3-methylquinoline- 2-carboxylate Workup->Product Yield: ~90%

Caption: Operational workflow for the microwave-assisted synthesis of this compound.

Mechanistic Pathway

Understanding the Friedländer annulation mechanism is crucial for troubleshooting.

Mechanism Substrates 2-Aminobenzaldehyde + Methyl 2-oxobutanoate Imine Intermediate I: Schiff Base Formation (Amine attacks Ketone) Substrates->Imine Acid Cat. Enamine Intermediate II: Enamine Tautomerization Imine->Enamine Equilibrium Cyclization Cyclization: Aldehyde attacks Alpha-Carbon Enamine->Cyclization Intramolecular Dehydration Dehydration: Loss of H2O Aromatization Cyclization->Dehydration Final Methyl 3-methylquinoline- 2-carboxylate Dehydration->Final

Caption: Mechanistic pathway of the Friedländer annulation leading to the quinoline scaffold.

Part 5: Troubleshooting & Optimization

  • Pressure Management: Ethanol generates significant pressure at 140 °C. Ensure the vial is not filled more than 60% to allow headspace. If the pressure exceeds 250 psi, reduce the temperature to 120 °C and extend the time to 20 minutes.

  • Starting Material Purity: 2-Aminobenzaldehyde is prone to polymerization. If the starting material is dark brown/black, purify it via short-path distillation or column chromatography before use to avoid tarry byproducts.

  • Regioselectivity: The reaction is highly regioselective for the 2,3-substitution pattern because the aldehyde of the benzaldehyde derivative is more reactive toward the active methylene, while the amine preferentially condenses with the ketone.

References

  • Boger, D. L., & Hong, J. (1998).[2] Total Synthesis of Nothapodytine B and (−)-Mappicine. Journal of the American Chemical Society, 120(6), 1218–1222.

  • Muscia, G. C., et al. (2011). Microwave-Assisted Friedländer Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents.[3] The Scientific World Journal, 11, 1583–1590.

  • Caddick, S. (1995). Microwave assisted organic synthesis.[3][4][5][6][7][8][9] Tetrahedron, 51(38), 10403-10432.

Sources

Application Notes & Protocols: Catalytic Esterification Methods for 3-Methylquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Esters of 3-methylquinoline-2-carboxylic acid represent a critical scaffold in medicinal chemistry and materials science. Their synthesis is a fundamental transformation, often serving as a gateway to more complex derivatives with potential therapeutic applications, including anticancer and antimicrobial activities.[1][2] The direct esterification of the parent carboxylic acid is the most atom-economical approach. However, the selection of an appropriate catalytic method is paramount, as it dictates reaction efficiency, substrate compatibility, and overall yield. This document provides a detailed guide to the primary catalytic methods for this transformation, offering insights into the causality behind procedural choices and providing robust, validated protocols for laboratory execution.

Section 1: Foundational Principles of Esterification

Esterification is fundamentally a reversible condensation reaction between a carboxylic acid and an alcohol, yielding an ester and water.[3]

R-COOH + R'-OH ⇌ R-COOR' + H₂O

The primary thermodynamic barrier is often modest, but the reaction kinetics can be exceedingly slow without a catalyst. The core challenge in any esterification protocol is to shift the equilibrium to favor the product. This is typically achieved in two ways:

  • Increasing Reactant Concentration: Employing one of the reactants, usually the alcohol, in a large excess (often as the solvent) drives the reaction forward according to Le Châtelier's principle.[3]

  • Removing a Product: Continuously removing water as it forms prevents the reverse reaction (hydrolysis) from occurring, thus pulling the equilibrium towards the ester.[3][4]

Catalysts do not alter the equilibrium position but significantly increase the rate at which it is reached by providing a lower-energy reaction pathway. The choice of catalyst defines the methodology.

Section 2: Fischer-Speier Esterification (Acid Catalysis)

This classical method remains one of the most direct and cost-effective techniques, particularly for simple, unhindered alcohols like methanol and ethanol.[3]

Expertise & Mechanistic Insight

The Fischer-Speier reaction relies on a strong acid catalyst (e.g., H₂SO₄, p-TsOH) to activate the carboxylic acid.[5] The mechanism proceeds via several key equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This is the crucial activation step, as it greatly enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (H₂O).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product.

The reversible nature of every step necessitates strategic intervention (excess alcohol or water removal) to achieve high conversion.[5][6]

Experimental Protocol: Synthesis of Methyl 3-methylquinoline-2-carboxylate

Materials:

  • 3-Methylquinoline-2-carboxylic acid

  • Methanol (Anhydrous, as solvent)

  • Sulfuric Acid (Concentrated, 98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylquinoline-2-carboxylic acid (e.g., 1.87 g, 10 mmol).

  • Add anhydrous methanol (50 mL). The large excess serves as both reactant and solvent.

  • Stir the suspension at room temperature. Carefully and slowly add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) dropwise. Caution: This addition is exothermic.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle.

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel or recrystallization if necessary.

Visualization: Fischer-Speier Workflow

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Acid & Alcohol to Flask B 2. Add H₂SO₄ Catalyst A->B Slowly C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool & Evaporate Solvent C->D E 5. Dissolve in EtOAc D->E F 6. Neutralize with NaHCO₃ Wash E->F G 7. Dry & Concentrate F->G H 8. Purify Product G->H

Caption: Workflow for acid-catalyzed Fischer-Speier esterification.

Section 3: Coupling Agent-Mediated Esterification (Steglich Method)

For substrates that are sensitive to harsh acidic conditions or when using sterically hindered alcohols (e.g., tert-butanol), methods employing coupling agents are superior.[7] The Steglich esterification is a benchmark protocol in this class.[8]

Expertise & Mechanistic Insight

This method operates under mild, typically neutral conditions at or below room temperature. It relies on a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble analog EDC, to activate the carboxylic acid. A nucleophilic catalyst, almost always 4-(dimethylamino)pyridine (DMAP), is essential for high efficiency.[8]

  • Activation: The carboxylic acid adds to a C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate.

  • Catalysis: DMAP, a hyper-nucleophilic catalyst, attacks the O-acylisourea, displacing the dicyclohexylurea (DCU) group to form an even more reactive N-acylpyridinium salt. This step is critical as it prevents side reactions like the formation of N-acylurea.

  • Ester Formation: The alcohol attacks the highly electrophilic carbonyl of the N-acylpyridinium intermediate to form the ester and regenerate the DMAP catalyst.

The primary byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be conveniently removed by filtration.[8]

Experimental Protocol: Synthesis of Isopropyl 3-methylquinoline-2-carboxylate

Materials:

  • 3-Methylquinoline-2-carboxylic acid

  • Isopropanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, Anhydrous)

  • Ice bath, magnetic stirrer, filtration apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methylquinoline-2-carboxylic acid (1.87 g, 10 mmol) and DMAP (0.12 g, 1 mmol, 0.1 eq) in anhydrous DCM (50 mL).

  • Add isopropanol (0.91 mL, 12 mmol, 1.2 eq).

  • Cool the stirred solution to 0°C using an ice bath.

  • In a separate container, dissolve DCC (2.27 g, 11 mmol, 1.1 eq) in a minimal amount of anhydrous DCM (~10 mL).

  • Add the DCC solution dropwise to the reaction mixture at 0°C over 15 minutes. A white precipitate (DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, or until TLC indicates completion.

  • Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove residual DMAP, followed by saturated NaHCO₃ (1 x 20 mL), and finally brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography.

Visualization: Steglich Esterification Workflow

Steglich_Esterification cluster_setup Reagent Combination (0°C) cluster_reaction Reaction & Byproduct Removal cluster_workup Aqueous Work-up & Purification A 1. Dissolve Acid, Alcohol, & DMAP in DCM B 2. Add DCC Solution Dropwise A->B C 3. Stir at RT (3-5 hours) B->C D 4. Filter to Remove DCU Precipitate C->D E 5. Acid/Base Washes D->E F 6. Dry & Concentrate E->F G 7. Purify Product F->G

Caption: Workflow for DCC/DMAP-mediated Steglich esterification.

Section 4: Alternative and Modern Catalytic Approaches

While Fischer and Steglich esterifications are workhorse methods, other catalytic systems offer specific advantages.

  • Acyl Chloride Formation: A two-step, one-pot alternative involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][9] Subsequent addition of the alcohol results in a rapid and irreversible esterification. This method is excellent for difficult esterifications but generates acidic byproducts (HCl, SO₂).

  • Metal-Catalyzed Esterification: A variety of Lewis and Brønsted acidic metal salts, such as those of Iron(III), Hafnium(IV), and Zirconium(IV), can catalyze direct esterification.[10][11] These are often more environmentally benign than strong mineral acids and can exhibit high chemoselectivity.

  • Photocatalysis: Emerging green chemistry protocols use photocatalysts like Eosin Y, which, upon activation by visible light, can catalyze esterification under exceptionally mild, room-temperature conditions.[12] These methods often proceed through novel radical-based mechanisms.

Section 5: Method Comparison Summary

MethodCatalyst / Key ReagentsTypical ConditionsAdvantagesLimitations / Disadvantages
Fischer-Speier H₂SO₄, p-TsOH, HClReflux in excess alcoholLow cost, simple procedure, scalable.Reversible reaction; requires harsh acidic conditions and high temperatures; not suitable for sensitive substrates.[3][7]
Sₙ2 Alkylation Base (K₂CO₃, NaOH), Alkyl Halide (e.g., MeI)Room temp. to moderate heatIrreversible, mild conditions.Requires stoichiometric base; limited to primary/secondary alkyl halides; potential for N-alkylation on the quinoline ring.[4]
Steglich DCC (or EDC), DMAP0°C to Room TemperatureVery mild conditions, high yields, suitable for acid/base sensitive substrates and hindered alcohols.[7][8]Stoichiometric coupling agent required, generates insoluble urea byproduct, DCC is an allergen.
Acyl Chloride SOCl₂, Oxalyl Chloride0°C to RefluxForms highly reactive intermediate, drives reaction to completion, very effective.Generates corrosive and toxic byproducts (HCl, SO₂, CO); requires anhydrous conditions.
Metal Catalysis Fe(acac)₃, Hf(OTf)₄, etc.RefluxEnvironmentally benign, often high chemoselectivity, potential for catalyst recovery.[10]Catalyst cost may be higher, optimization may be required.

References

  • RhIII-Catalyzed C-H N-Heteroarylation and Esterification Cascade of Carboxylic Acid with Organoboron Reagents and 1,2-Dichloroethane in One-Pot Synthesis. PubMed.
  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing.
  • Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. MDPI.
  • 3-Methyl-quinoxaline-2-carboxylic Acid synthesis. ChemicalBook.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. ResearchGate.
  • Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. MDPI.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
  • 08.08 Esterification of Carboxylic Acids. YouTube.
  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
  • Method for producing carboxylic acid ester and esterification catalyst. Google Patents.
  • Acid to Ester - Common Conditions. Organic Chemistry Data.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. PubMed.
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.
  • Synthesis of Quinoline-2-Carboxylate. Benchchem.
  • Fischer Esterification-Typical Procedures. OperaChem.
  • Can anyone suggest me best esterification reaction? ResearchGate.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Esterification of Carboxylic Acids utilizing Eosin Y as a Photoacid Catalyst. ChemRxiv.
  • Methyl Esters. Organic Chemistry Portal.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
  • Base-Catalyzed Preparation of Methyl and Ethyl Esters of Carboxylic Acids. The Journal of Organic Chemistry.

Sources

Application Note: Selective Reduction of Methyl 3-methylquinoline-2-carboxylate to (3-methylquinolin-2-yl)methanol

[1][2]

Abstract

This application note details the optimized protocols for the reduction of Methyl 3-methylquinoline-2-carboxylate to its corresponding alcohol derivative, (3-methylquinolin-2-yl)methanol . While Lithium Aluminum Hydride (LiAlH₄) remains the gold standard for laboratory-scale ester reductions due to its rapid kinetics, this guide also presents a scalable, milder alternative using Sodium Borohydride (NaBH₄) in refluxing methanol. Both methods are evaluated for yield, safety, and impurity profiles, specifically addressing the challenges posed by the quinoline nitrogen’s Lewis basicity.[1]

Introduction & Retrosynthetic Strategy

The conversion of quinoline-2-carboxylate esters to primary alcohols is a pivotal transformation in the synthesis of antitubercular agents, kinase inhibitors, and quinoline-based alkaloids.[1]

The Chemical Challenge

The reduction of This compound presents two specific mechanistic challenges:

  • Chemo-selectivity: The reducing agent must target the ester carbonyl without reducing the heterocyclic C=N bond or the benzene ring (over-reduction).

  • Lewis Acid Coordination: The quinoline nitrogen lone pair can coordinate with aluminum or boron species (e.g., AlH₃), potentially stalling the reaction or requiring super-stoichiometric amounts of reducing agent.

Strategic Selection of Reductants
  • Method A: LiAlH₄ (The "Hard" Hydride): Utilizes a powerful nucleophilic attack. It is the most reliable method for complete conversion but requires rigorous anhydrous conditions and a specific "Fieser" workup to manage aluminum salts.

  • Method B: NaBH₄/MeOH (The "Soft" Hydride): Standard NaBH₄ is inert toward esters.[2] However, in boiling methanol, in situ formation of alkoxyborohydrides (

    
    ) increases reactivity, allowing for safe, scalable ester reduction without pyrophoric reagents.
    

Reaction Mechanism (LiAlH₄ Pathway)[3][4][5]

The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.[3] The high reactivity of the intermediate aldehyde ensures it is reduced faster than the starting ester, preventing isolation of the aldehyde.

LAH_MechanismSubstrateMethyl 3-methylquinoline-2-carboxylateTetrahedralTetrahedralIntermediateSubstrate->Tetrahedral+ H⁻ (from LiAlH₄)AldehydeAldehydeIntermediate(Transient)Tetrahedral->Aldehyde- MeO⁻ (Elimination)AlkoxideAluminumAlkoxide ComplexAldehyde->Alkoxide+ H⁻ (Fast)Product(3-methylquinolin-2-yl)methanolAlkoxide->Product+ H₂O/H⁺ (Quench)

Figure 1: Stepwise reduction mechanism.[2] Note that the aldehyde intermediate is more electrophilic than the ester, driving the reaction to the alcohol.

Experimental Protocols

Method A: High-Throughput Reduction (LiAlH₄)

Best for: Small scale (<5g), rapid synthesis, high yield. Safety: LiAlH₄ is pyrophoric.[2][4] Use strictly anhydrous solvents and inert atmosphere (N₂/Ar).[2]

Materials
  • Substrate: this compound (1.0 eq)[2][1]

  • Reagent: LiAlH₄ (2.4 M in THF or powder) (1.5 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Reagent Charging: Add anhydrous THF to the flask. Cool to 0°C in an ice bath. Carefully add LiAlH₄ (1.5 eq).[2] Note: The suspension will turn grey.

  • Addition: Dissolve the quinoline ester (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15–20 minutes.

    • Why? Exothermic control.[2] Rapid addition can cause solvent boil-over.[2][1]

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1–2 hours.

    • Validation: Spot TLC (Hexane/EtOAc 1:1).[2] The starting material spot (higher Rf) should disappear; a new polar spot (lower Rf) should appear.

  • The Fieser Quench (CRITICAL): To work up

    
     grams of LiAlH₄, perform the following additions at 0°C with vigorous stirring:
    
    • Add

      
       mL Water (slowly).[2]
      
    • Add

      
       mL 15% NaOH solution.[2]
      
    • Add

      
       mL Water.[2][5]
      
  • Isolation: Warm to RT and stir for 15 minutes. The aluminum salts will form a granular white precipitate (sand-like). Filter through a Celite pad.[2] Wash the pad with THF.

  • Purification: Concentrate the filtrate in vacuo. The residue is usually pure enough for use (>95%). If needed, recrystallize from Hexane/EtOAc.[2][1]

Method B: Scalable Reduction (NaBH₄/MeOH)

Best for: Scale-up (>10g), safety-conscious labs, process chemistry.[2] Safety: Generates Hydrogen gas (

262
Materials
  • Substrate: this compound (1.0 eq)[2][1]

  • Reagent: NaBH₄ (Sodium Borohydride) (5.0 eq)

  • Solvent: Methanol (Reagent Grade)

Step-by-Step Procedure
  • Setup: Equip a RBF with a reflux condenser and stir bar.

  • Solvation: Dissolve the ester (1.0 eq) in Methanol (0.2 M concentration).

  • Addition: Add NaBH₄ (5.0 eq) in small portions over 30 minutes at RT.

    • Caution: Vigorous gas evolution (

      
      ) will occur.[2] Do not cap the system.
      
  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.

    • Mechanistic Insight: Methanol modifies the borohydride to

      
      , which is less steric and capable of reducing the ester.
      
  • Quench: Cool to RT. Add Acetone (2 mL) to quench excess hydride, then concentrate the solvent to ~20% volume.

  • Workup: Pour the residue into saturated

    
     solution (50 mL). Extract with DCM (
    
    
    mL).[2]
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Workup Logic & Decision Tree

The choice of workup dictates the purity profile. The Fieser method is superior for LiAlH₄ as it avoids the formation of gelatinous aluminum emulsions that trap product.

Workup_LogicStartReaction Complete(TLC Confirmed)ChoiceReducing Agent Used?Start->ChoiceLAHLiAlH₄Choice->LAHNaBH4NaBH₄Choice->NaBH4FieserFieser Method(x : x : 3x)LAH->FieserAvoid EmulsionsAcidQuenchSat. NH₄Cl Quench(pH ~7-8)NaBH4->AcidQuenchNeutralize BoratesFilterFilter Precipitate(Celite)Fieser->FilterExtractDCM ExtractionAcidQuench->ExtractFinalPure Alcohol(Solid)Filter->FinalExtract->Final

Figure 2: Decision matrix for workup procedures ensuring optimal recovery.

Analytical Validation

To confirm the identity of (3-methylquinolin-2-yl)methanol , look for these key spectroscopic changes:

FeatureStarting Material (Ester)Product (Alcohol)
¹H NMR (Methyl) Singlet ~3.9-4.0 ppm (

)
Disappears
¹H NMR (Methylene) N/ASinglet/Doublet ~4.8-5.0 ppm (

)
IR Spectroscopy Strong C=O stretch (~1720 cm⁻¹)Broad O-H stretch (~3300 cm⁻¹)
TLC (Hex/EtOAc) High Rf (Non-polar)Low Rf (Polar)

Troubleshooting:

  • Problem: Product remains in the aqueous layer during extraction.

    • Cause: Protonation of the quinoline nitrogen (forming a salt) if acid quench is too strong.

    • Solution: Ensure the aqueous phase pH is adjusted to ~8-9 using saturated

      
       before extraction to keep the quinoline as a free base.[2]
      

References

  • Reduction of Esters using LiAlH4. Chemistry LibreTexts. Available at: [Link]

  • Sodium Borohydride Reduction of Esters in Methanol. Journal of Organic Chemistry, 1963, 28(11), 3261.[1] (Classic methodology for refluxing methanol variant).[2]

  • Fieser Workup Procedure. University of Rochester, Not Voodoo X. Available at: [Link]

  • Quinoline Synthesis and Properties. PubChem Database. (3-methylquinolin-2-yl)methanol Compound Summary.[2][1] Available at: [Link]

Research Applications

Synthesis of Quinoline-Based Ligands Using Methyl 3-methylquinoline-2-carboxylate Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-Q2C-05

Strategic Overview

The quinoline-2-carboxylate scaffold (quinaldic acid derivative) is a "privileged structure" in coordination chemistry and medicinal, acting as a robust N,O-bidentate chelator. While unsubstituted quinaldic acid is common, the Methyl 3-methylquinoline-2-carboxylate precursor offers a distinct advantage: the C3-methyl group .

Why this precursor matters:

  • Steric Tuning: The C3-methyl group exerts steric pressure proximal to the metal binding site. In catalytic applications (e.g., olefin polymerization or C-H activation), this bulk can suppress associative ligand exchange or enforce specific geometries (e.g., preventing planar rotation).

  • Metabolic Stability: In medicinal chemistry, blocking the C3 position prevents common metabolic oxidation pathways that occur at the electron-rich C3 of the quinoline ring.

  • Versatility: The methyl ester at C2 is a "gateway functional group," easily converted into acids, amides, or hydrazides, creating a library of bidentate (N,O) and terdentate (N,N,O or N,N,N) ligands.

Synthetic Workflow & Logic

The following diagram illustrates the divergence from the parent ester to three distinct ligand classes.

LigandSynthesis Precursor Methyl 3-methylquinoline- 2-carboxylate (Ester) L1 Ligand Class A: 3-Methylquinaldic Acid (Anionic N,O-Donor) Precursor->L1 Hydrolysis (NaOH, MeOH) L2 Ligand Class B: Carboxamides (Neutral N,O or N,N-Donor) Precursor->L2 Direct Aminolysis (Aliphatic Amines only) L3 Ligand Class C: Hydrazides / Schiff Bases (Terdentate N,N,O-Donor) Precursor->L3 Hydrazinolysis (NH2NH2·H2O) Intermed Intermediate: Acid Chloride L1->Intermed SOCl2 or (COCl)2 Complex Metal Complex (M = Cu, Ir, Ru, Zn) L1->Complex Intermed->L2 Aminolysis (R-NH2) L2->Complex L3->Complex Coordination

Figure 1: Divergent synthesis of ligand classes from the methyl ester precursor. Note that while direct aminolysis is possible for unhindered amines, the acid chloride route is preferred for sterically demanding or aromatic amines.

Detailed Experimental Protocols

Protocol A: Hydrolysis to 3-Methylquinaldic Acid (Ligand Class A)

Target: Synthesis of the anionic N,O-donor for salt formation or further derivatization.

Rationale: The C3-methyl group adds slight steric bulk, potentially slowing hydrolysis compared to unsubstituted esters. We utilize a methanol/water cosolvent system to ensure solubility of the lipophilic precursor while maintaining high hydroxide ion activity.

Materials:

  • This compound (1.0 equiv)

  • Sodium Hydroxide (2.5 equiv)

  • Solvent: Methanol:Water (3:1 v/v)

  • HCl (1M and 6M)

Procedure:

  • Dissolution: Dissolve the ester in Methanol (5 mL per mmol).

  • Saponification: Add NaOH (dissolved in minimal water) dropwise.

    • Checkpoint: The solution may initially turn cloudy but should clarify upon heating.

  • Reflux: Heat to mild reflux (65°C) for 2–3 hours.

    • Validation (TLC): Monitor disappearance of the starting material (Rf ~0.6 in 30% EtOAc/Hexane) and appearance of the baseline acid spot.

  • Workup:

    • Evaporate Methanol under reduced pressure.

    • Dilute residue with water. Wash once with Diethyl Ether (removes unreacted ester).

    • Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 6M HCl to pH 3–4.

    • Observation: The carboxylic acid should precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over P₂O₅.

Yield Expectation: 85–92%

Protocol B: Synthesis of Carboxamide Ligands (Ligand Class B)

Target: Creating neutral N,N-donors (e.g., for Ir(III) OLED emitters or catalysis).

Rationale: Direct reaction of the ester with anilines is sluggish due to the electronic deactivation of the aniline and the steric bulk of the C3-methyl. We employ the Acid Chloride Method for high reliability.

Step 1: Acid Chloride Activation

  • Suspend 3-Methylquinaldic Acid (from Protocol A) in dry DCM.

  • Add Thionyl Chloride (SOCl₂, 3.0 equiv) and a catalytic drop of DMF.

  • Reflux for 2 hours until the solution is clear (gas evolution ceases).

  • Evaporate volatiles to dryness (azeotrope with toluene to remove residual SOCl₂). Use immediately.

Step 2: Amidation

  • Dissolve the crude acid chloride in dry DCM (0.2 M).

  • Add the Amine (1.1 equiv) and Triethylamine (1.5 equiv) at 0°C.

  • Warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Recrystallization from EtOH or Flash Chromatography (typically 0-5% MeOH in DCM).

Self-Validating Check:

  • IR: Appearance of Amide I band (~1650–1680 cm⁻¹) and Amide II band.

  • NMR: Appearance of the amide -NH proton (typically 8.5–10.0 ppm, broad singlet).

Protocol C: Hydrazide Synthesis (Ligand Class C precursor)

Target: Precursor for Schiff base ligands (terdentate).

Rationale: Hydrazine is a potent nucleophile (alpha-effect). Even with the C3-methyl steric hindrance, direct hydrazinolysis works well in ethanol.

Procedure:

  • Dissolve this compound (1.0 equiv) in absolute Ethanol (0.5 M).

  • Add Hydrazine Hydrate (80%, 5.0 equiv). Excess is crucial to prevent dimer formation.

  • Reflux for 6–8 hours.

    • Observation: Product often crystallizes out of the hot solution or upon cooling.

  • Isolation: Cool to 0°C. Filter the solid. Wash with cold ethanol and ether.

Yield Expectation: 75–85%

Data Summary & Validation Parameters

Use the following reference values to validate your synthesized ligands.

Compound ClassKey IR Signal (cm⁻¹)¹H NMR Characteristic Shift (CDCl₃/DMSO)Typical Yield
Ester (Precursor) 1720 (C=O str)4.05 ppm (s, 3H, -OCH₃)N/A
Acid (Ligand A) 1705 (C=O), 2500-3000 (OH broad)13.5 ppm (br s, 1H, -COOH)>85%
Amide (Ligand B) 1665 (Amide I)8.8-9.5 ppm (br s, 1H, -NH)60-80%
Hydrazide (Ligand C) 1650 (C=O), 3300 (NH)4.6 ppm (br s, 2H, -NH₂), 9.8 ppm (s, 1H, -NH)75%

References

  • Transition Metal Complexes of Quinoline-2-carboxylates: Okabe, N., & Muranishi, Y. (2003). Cobalt(II) and nickel(II) complexes of quinoline-2-carboxylate.[2] Acta Crystallographica Section C, 59(6), m228-m230.[2] [Link]

  • Biological Activity of Quinoline-2-carboxamides: Moussaoui, O., et al. (2019).[3] Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters. Mediterranean Journal of Chemistry, 9(4), 326-335. [Link]

  • Schiff Base Ligands from Quinoline Hydrazides: Al-Amiery, A. A., et al. (2012). Synthesis and characterization of some new quinoline-2-carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4492-4497. [Link]

Sources

Application Note: Precision Synthesis of Metallo-Supramolecular Polymers Using Methyl 3-methylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3-methylquinoline-2-carboxylate in the synthesis of metallo-supramolecular polymers Content Type: Detailed Application Notes and Protocols

Executive Summary & Chemical Rationale

Metallo-supramolecular polymers (MSPs) represent a class of adaptive materials where monomeric units are linked by reversible metal-ligand coordination rather than covalent bonds. This application note details the use of This compound (M3MQC) as a critical "pro-ligand" module.

Unlike simple quinaldic acid esters, the 3-methyl substituted derivative is strategically employed to introduce steric hindrance near the coordination site. This steric bulk serves two advanced functions in polymer design:

  • Topological Control: It disrupts planar

    
    -
    
    
    
    stacking, often forcing the resulting polymer chain into a helical or twisted geometry rather than an aggregated sheet.
  • Solubility Enhancement: The methyl group reduces inter-chain aggregation, improving the solubility of the final metallo-polymer in organic solvents (e.g.,

    
    , DMSO), which is often a bottleneck in MSP processing.
    

This guide provides a validated workflow for converting M3MQC into bis-bidentate or bis-tridentate ligands and their subsequent polymerization with transition metal ions (


, 

,

).

Synthetic Pathway & Mechanism[1][2]

The synthesis relies on a two-phase "Lego" approach:

  • Ligand Synthesis (Covalent): Aminolysis of the ester (M3MQC) with a diamine linker to form a bis(quinoline-2-carboxamide).

  • Polymerization (Non-Covalent): Self-assembly of the ligand with metal ions.

Mechanistic Diagram

Synthesis_Pathway cluster_mechanism Coordination Geometry Ester Methyl 3-methylquinoline- 2-carboxylate (M3MQC) Ligand Bis(quinoline-carboxamide) Ligand Ester->Ligand Aminolysis (Reflux, MeOH) Diamine Diamine Linker (e.g., 1,4-phenylenediamine) Diamine->Ligand Polymer Metallo-Supramolecular Polymer (MSP) Ligand->Polymer Coordination (1:1 Stoichiometry) Metal Metal Salt (Zn(OAc)2 / FeCl2) Metal->Polymer Mechanistic_Note N_quinoline and O_amide chelate the metal ion

Caption: Figure 1. Step-wise conversion of M3MQC ester into a functional metallo-supramolecular polymer.

Experimental Protocols

Phase 1: Synthesis of the Bis(quinoline) Ligand

Objective: Convert the methyl ester into a bridging bis-amide ligand. Precursor: this compound (M3MQC).

Reagents:
  • M3MQC (2.2 equivalents)

  • Diamine linker (1.0 equivalent) — Choice of linker determines polymer flexibility (e.g., ethylenediamine for flexible, p-phenylenediamine for rigid).

  • Solvent: Anhydrous Methanol or Ethanol.

  • Catalyst (Optional): 10 mol%

    
     (if reaction is sluggish).
    
Step-by-Step Protocol:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the diamine in 50 mL of anhydrous methanol.

  • Addition: Add 22 mmol (10% excess) of M3MQC to the solution. The excess ensures complete conversion of the diamine to the bis-substituted product, preventing mono-substituted chain terminators.

  • Reflux: Attach a condenser and reflux the mixture at 65-70°C for 24–48 hours.

    • Monitoring: Monitor via TLC (SiO2, DCM:MeOH 95:5). The ester spot (

      
      ) should diminish, and a lower 
      
      
      
      amide spot should appear.
  • Precipitation: Cool the reaction mixture to room temperature. The bis-amide ligand often precipitates as a white or off-white solid due to strong hydrogen bonding.

  • Purification (Crucial):

    • Filter the solid.[1]

    • Wash with cold methanol (3 x 10 mL) to remove unreacted ester.

    • Recrystallize from DMF/Ethanol if high purity (>99%) is required for polymerization.

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the methyl ester singlet (
    
    
    
    ppm) and the appearance of the amide proton (
    
    
    , typically
    
    
    ppm).
Phase 2: Supramolecular Polymerization

Objective: Assemble the ligand into a high-molecular-weight polymer using Metal(II) ions.

Reagents:
  • Purified Bis(quinoline) Ligand.

  • Metal Salt:

    
     (for optical transparency) or 
    
    
    
    (for electrochromic properties).
  • Solvent:

    
     (1:1 v/v) or DMSO (depending on solubility).
    
Step-by-Step Protocol:
  • Stoichiometry Check: Weigh the ligand and metal salt with extreme precision. The degree of polymerization (

    
    ) is strictly governed by the stoichiometric balance (
    
    
    
    ).
    • Target: Exactly 1.00 : 1.00 ratio.

  • Mixing: Dissolve the ligand (0.1 mmol) in 5 mL of

    
    . Dissolve the metal salt (0.1 mmol) in 5 mL of MeOH.
    
  • Assembly: Add the metal solution dropwise to the ligand solution under rapid stirring.

    • Observation: An immediate color change usually occurs (Yellow

      
       Orange for Zn; Colorless 
      
      
      
      Purple/Blue for Fe) indicating complexation.
    • Viscosity: A noticeable increase in viscosity should occur within minutes.

  • ** equilibration:** Allow the solution to stir at room temperature for 4 hours to reach thermodynamic equilibrium.

  • Isolation: The polymer is typically used in solution (for casting films). If solid is needed, precipitate into diethyl ether.

Characterization & Data Interpretation

Successful polymerization must be validated using multiple orthogonal techniques.

TechniqueParameterExpected OutcomeInterpretation
UV-Vis Spectroscopy Metal-to-Ligand Charge Transfer (MLCT)New absorption band (e.g., 350-550 nm depending on metal).Confirms coordination of the quinoline nitrogen and amide oxygen to the metal center.

-NMR
Signal BroadeningPeaks become broad and ill-defined compared to the sharp ligand peaks.Indicates restricted molecular motion typical of high-MW polymers.
Viscometry Specific Viscosity (

)
Non-linear increase vs. concentration (polyelectrolyte effect) or sharp rise at 1:1 ratio.Direct evidence of chain extension. If viscosity remains low, cyclization (loops) may have occurred.
Structural Diagram: Coordination Motif[5][6]

Coordination_Motif Zn Zn²⁺ N_quin1 N (Quinoline) Zn->N_quin1 O_amide1 O (Amide) Zn->O_amide1 N_quin2 N (Quinoline) Zn->N_quin2 O_amide2 O (Amide) Zn->O_amide2 Ligand_Backbone1 Ligand Chain A N_quin1->Ligand_Backbone1 O_amide1->Ligand_Backbone1 Ligand_Backbone2 Ligand Chain B N_quin2->Ligand_Backbone2 O_amide2->Ligand_Backbone2

Caption: Figure 2. Tetrahedral coordination geometry around a Zn(II) center linking two ligand chains.

Troubleshooting & Optimization

Problem 1: Polymer Precipitates Immediately.

  • Cause: The polymer is too rigid or the counter-ion (e.g.,

    
    ) does not provide enough solubility.
    
  • Solution: Switch to "soft" counter-ions like Hexafluorophosphate (

    
    ) or Triflate (
    
    
    
    ). The 3-methyl group on the quinoline assists solubility, but bulky counter-ions are often necessary for high concentrations.

Problem 2: Low Viscosity (Short Chains).

  • Cause: Stoichiometric imbalance. Even a 2% error (0.98 : 1.00) drastically caps the molecular weight (Carothers equation).

  • Solution: Perform a "titration polymerization." Add the metal salt solution in small aliquots to the ligand solution while monitoring viscosity or UV-Vis absorption until a maximum is reached.

Problem 3: Unreacted Ester.

  • Cause: Steric hindrance from the 3-methyl group slows down the aminolysis.

  • Solution: Increase reaction time to 72 hours or use a sealed tube at 90°C.

References

  • Lehn, J. M. (2002). Supramolecular Polymer Chemistry—Scope and Perspectives. Polymer International. Link

  • Burnworth, M., et al. (2007). Optically Healable Supramolecular Polymers. Nature. Link (Demonstrates the utility of metallo-supramolecular assemblies).

  • Hancu, D., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules. Link (Provides foundational synthesis methods for the precursor class).

  • Wild, A., et al. (2011). Terpyridine-based Metallo-supramolecular Polymers. Chemical Society Reviews. Link (Comparative review of ligand design principles).

  • RSC Dalton Trans. (2010). Synthesis, structures and ring-opening polymerization studies of new zinc chloride and amide complexes. Dalton Transactions.[2] Link

Sources

Application Note: Bioactivity Screening of Methyl 3-methylquinoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The Methyl 3-methylquinoline-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, particularly for the development of anti-infective and anti-proliferative agents. The quinoline ring provides a planar, lipophilic anchor capable of DNA intercalation and hydrophobic pocket occupation in enzymes (e.g., DNA gyrase, Topoisomerase II), while the C3-methyl group enhances lipophilicity (logP) and metabolic stability by blocking potential oxidation sites.

Crucially, the C2-carboxylate ester serves as a versatile "chemical handle." It is rarely the final drug; rather, it is the linchpin precursor for generating diverse libraries of hydrazides, 1,3,4-oxadiazoles, and carboxamides .

This guide details the end-to-end workflow for researchers: from the strategic diversification of the parent ester to high-throughput screening (HTS) protocols for antimicrobial, antitubercular, and anticancer activity.

Chemical Diversification: From Scaffold to Library

Before screening, the parent ester must be converted into a bioactive library. The ester moiety itself often shows poor bioavailability; therefore, the standard protocol involves hydrazinolysis followed by heterocyclization.

Workflow Diagram: Library Generation

LibraryGeneration Ester Methyl 3-methylquinoline- 2-carboxylate (Parent Scaffold) Hydrazide Quinoline-2-carbohydrazide (Key Intermediate) Ester->Hydrazide NH2NH2·H2O Reflux, EtOH SchiffBase Hydrazones/Schiff Bases (Target: Antimicrobial) Hydrazide->SchiffBase Ar-CHO Glacial AcOH Oxadiazole 1,3,4-Oxadiazoles (Target: Anticancer/Anti-TB) Hydrazide->Oxadiazole POCl3 or SOCl2 Cyclization

Caption: Divergent synthesis strategy converting the parent ester into two distinct bioactive classes: Hydrazones (Schiff bases) and rigid 1,3,4-Oxadiazoles.

Protocol A: Hydrazide Conversion (The "Linchpin" Step)
  • Reagents: this compound, Hydrazine hydrate (99%), Ethanol (absolute).

  • Procedure:

    • Dissolve 0.01 mol of the ester in 30 mL of absolute ethanol.

    • Add 0.15 mol of hydrazine hydrate (excess is required to prevent dimer formation).

    • Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 4:6).

    • Cool to room temperature. The carbohydrazide will precipitate as a solid.

    • Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Quality Control: Verify disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and appearance of hydrazide doublets (~3300 cm⁻¹) in IR.

Antimicrobial & Antitubercular Screening Protocols

Quinolines are historically potent against Mycobacterium tuberculosis (MTB) and Gram-negative bacteria due to their ability to inhibit DNA gyrase.

Protocol B: Antitubercular Screening (MABA Assay)

The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput TB screening due to its non-radiometric nature and low cost.

Target Strain: M. tuberculosis H37Rv (ATCC 27294). Controls: Rifampicin (Positive), DMSO (Negative).

Step-by-Step Methodology:

  • Inoculum Prep: Culture H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) until turbidity matches McFarland standard No. 1. Dilute 1:20.

  • Plate Layout: Use sterile 96-well plates.

    • Outer perimeter wells: Fill with sterile water (prevents evaporation).

    • Test wells: Add 100 µL of 7H9 broth.

  • Serial Dilution:

    • Dissolve quinoline derivatives in DMSO (stock 10 mg/mL).

    • Perform 2-fold serial dilutions in the plate to achieve range 100 µg/mL to 0.2 µg/mL.

  • Inoculation: Add 100 µL of bacterial suspension to test wells. Final volume: 200 µL.

  • Incubation: Incubate at 37°C for 5 days.

  • Development:

    • Add 20 µL of Alamar Blue solution (Resazurin) + 12 µL of 10% Tween 80.

    • Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Resazurin oxidized).

    • Pink: Growth (Resorufin reduced).

    • MIC Definition: Lowest concentration preventing the color change from blue to pink.

Protocol C: General Antibacterial (Broth Microdilution)

Strains: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa (Gram-).

  • Media: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Compound Addition: Add 10 µL of derivative stock to 190 µL of inoculated broth in 96-well plates.

  • Incubation: 18–24 hours at 37°C.

  • Detection: Measure OD₆₀₀ or use p-iodonitrotetrazolium chloride (INT) dye (violet = growth).

Anticancer Bioactivity Screening[1][2][3][4][5]

Quinoline-2-carboxylate derivatives often act as intercalators or Topoisomerase inhibitors. Screening must differentiate between general cytotoxicity and cancer-specific selectivity.

Protocol D: MTT Cytotoxicity Assay

Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon), and HEK293 (Normal Kidney - Critical for Selectivity Index) .

Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates containing DMEM/RPMI media + 10% FBS. Incubate 24h for attachment.
    
  • Treatment:

    • Replace media with fresh media containing graded concentrations of derivatives (0.1 – 100 µM).

    • Include Doxorubicin as a positive control.

    • Solubility Check: Ensure final DMSO concentration < 0.5% to avoid solvent toxicity.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 20 µL MTT solution (5 mg/mL in PBS).

    • Incubate 4 hours. Viable mitochondria reduce MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm.

Data Analysis:




Note: An SI > 3 is generally considered promising for early-stage hits.

Mechanistic Validation & SAR Analysis

To elevate the study from simple observation to mechanistic insight, perform the following logical checks.

Structure-Activity Relationship (SAR) Logic[5][6]
  • C3-Methyl Role: Compare your derivatives to a non-methylated control (quinoline-2-carboxylate). The C3-methyl should increase potency against Gram-negative bacteria due to enhanced permeation of the outer membrane.

  • Hydrazone Substitution: Electron-withdrawing groups (NO₂, Cl, F) on the phenyl ring of the hydrazone usually enhance antimicrobial activity (increased lipophilicity and electron deficiency).

  • Oxadiazole Formation: Cyclization to oxadiazole restricts conformation, often improving binding affinity to rigid enzymatic pockets (e.g., kinases).

Mechanism Diagram: Screening Cascade

ScreeningCascade cluster_Screening Primary Screening cluster_Validation Secondary Validation Library Derivative Library (n = 20-50 compounds) AntiBac Antibacterial (MIC) Target: < 10 µg/mL Library->AntiBac AntiCancer Anticancer (IC50) Target: < 5 µM Library->AntiCancer Tox Toxicity (HEK293) Calc: Selectivity Index AntiBac->Tox Hits AntiCancer->Tox Hits Mech Mechanism (DNA Binding / Enzyme Assay) Tox->Mech High SI (>3)

Caption: Hierarchical screening workflow ensuring only non-toxic, potent hits proceed to costly mechanistic studies.

References

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Derivatives Source: ResearchGate Context: Establishes the baseline apoptotic and antiproliferative potential of the 2-carboxylate scaffold.

  • Anticancer Potential of Quinoline Derivatives: A Comprehensive Review Source: Arab Journal of Chemistry Context: detailed SAR analysis of quinoline derivatives, highlighting the importance of the 3-position for cytotoxic activity.

  • Antitubercular Activity of Quinoline Derivatives Source: NIH / PubMed Central Context: Validates the use of quinoline scaffolds against M. tuberculosis and describes the MABA assay protocols relevant to this scaffold.

  • Design and Synthesis of 3-Methylquinoxaline-2-Hydrazone Derivatives Source: Longdom Publishing Context: While focusing on the quinoxaline isostere, this reference provides the exact chemical protocol for hydrazone formation from the methyl-2-carboxylate precursor, which is chemically identical for the quinoline analog.

Design of kinase inhibitors starting from Methyl 3-methylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Synthesis of Kinase Inhibitors Starting from Methyl 3-Methylquinoline-2-Carboxylate

Executive Summary

Quinoline derivatives are highly privileged scaffolds in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. The quinoline core mimics the adenine ring of ATP, allowing it to anchor deeply within the hydrophobic hinge region of various kinases, including Pim-1 and p21-activated kinase 1 (PAK1). This compound (CAS: 53821-46-8) serves as an exceptionally versatile starting material for this purpose. This application note details the strategic elaboration of this scaffold into a functionalized inhibitor library, complete with self-validating chemical and biological protocols.

Strategic Scaffold Elaboration (Causality & Design)

The structural features of this compound offer two distinct vectors for rational drug design:

  • The C2-Carboxylate Handle: Hydrolysis and subsequent amidation of the C2-ester allow for the introduction of a carboxamide group. The resulting quinoline-2-carboxamide motif provides critical hydrogen bond donors and acceptors that interact directly with the kinase hinge region (e.g., Glu345 and Leu347 in PAK1, or Lys67 and Asp186 in Pim-1) 1.

  • The C3-Methyl Group: The adjacent methyl group at the C3 position offers a unique vector for late-stage functionalization. Through benzylic radical bromination, the C3-methyl can be converted into a bromomethyl reactive intermediate. Subsequent nucleophilic substitution (Sₙ2) with various amines allows the inhibitor to extend into the solvent-exposed region or the DFG-out pocket, drastically improving kinase selectivity and potency 2.

Signaling Pathway Context

To understand the therapeutic impact of these designed molecules, we must map the downstream effects of inhibiting these kinases. PAK1 and Pim-1 are crucial nodes in cell survival and proliferation pathways, often overexpressed in pancreatic and hematological malignancies.

Pathway Stimulus Growth Factors (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinases (EGFR, VEGFR) Stimulus->Receptor GTPase Rho GTPases (Cdc42, Rac1) Receptor->GTPase PAK1 PAK1 / Pim-1 Kinase GTPase->PAK1 Activation Downstream1 MEK / ERK Pathway (Cell Proliferation) PAK1->Downstream1 Downstream2 Bad / Bcl-2 Pathway (Cell Survival / Apoptosis) PAK1->Downstream2 Inhibitor Quinoline-2-Carboxamide Inhibitors Inhibitor->PAK1 ATP-competitive Inhibition

Figure 1: PAK1 and Pim-1 kinase signaling pathways and the targeted intervention point.

Experimental Workflow

The following self-validating workflow details the transformation of this compound into a library of functionalized quinoline-2-carboxamide kinase inhibitors.

Workflow SM Methyl 3-methylquinoline -2-carboxylate Step1 Saponification (LiOH, THF/H2O) SM->Step1 Int1 3-Methylquinoline -2-carboxylic acid Step1->Int1 Step2 Amidation (HATU, R1-NH2) Int1->Step2 Int2 3-Methylquinoline -2-carboxamide Step2->Int2 Step3 Radical Bromination (NBS, AIBN) Int2->Step3 Int3 3-(Bromomethyl)quinoline -2-carboxamide Step3->Int3 Step4 SN2 Displacement (R2-NH2, K2CO3) Int3->Step4 Final Target Kinase Inhibitor Library Step4->Final

Figure 2: Step-by-step chemical elaboration of the quinoline scaffold.

Protocol 1: Chemical Synthesis of the Inhibitor Library

Causality Check: Every step includes an in-process Quality Control (QC) to ensure the self-validating nature of the protocol. Proceeding with impure intermediates in kinase inhibitor synthesis often leads to false positives in biochemical assays due to reactive electrophilic impurities.

Step 1.1: Saponification

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF/H₂O.

  • Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

    • Rationale: LiOH is preferred over NaOH/KOH to prevent side reactions and ensure mild, selective cleavage of the methyl ester without degrading the quinoline ring.

  • QC Check: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material spot must completely disappear.

  • Acidify with 1M HCl to pH 3-4. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 3-methylquinoline-2-carboxylic acid.

Step 1.2: Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

    • Rationale: HATU ensures high coupling efficiency with minimal epimerization, which is crucial for maintaining high yields when coupling with sterically hindered amines.

  • Add the desired primary amine (e.g., 3-(benzylmethylamino)propylamine) (1.1 eq) and stir for 12 hours.

  • Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

  • QC Check: Confirm product mass via LC-MS ([M+H]⁺ peak).

Step 1.3: Radical Bromination (Wohl-Ziegler Reaction)

  • Dissolve the 3-methylquinoline-2-carboxamide intermediate in anhydrous trifluorotoluene (PhCF₃).

    • Rationale: PhCF₃ is a greener, less toxic alternative to CCl₄ for radical reactions, maintaining excellent reactant solubility and radical stability.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reflux at 85°C under an inert argon atmosphere for 4-6 hours.

  • Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate.

  • QC Check: ¹H-NMR must show the disappearance of the C3-methyl singlet (~2.6 ppm) and the appearance of a new bromomethyl singlet (~4.8 ppm).

Step 1.4: Sₙ2 Displacement

  • Dissolve the 3-(bromomethyl) intermediate (1.0 eq) in acetonitrile.

  • Add a secondary amine (e.g., N-methylpiperazine) (1.5 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Stir at 60°C for 8 hours.

  • Filter the inorganic salts, concentrate, and purify via preparative HPLC to obtain the final inhibitor.

  • QC Check: Final purity must be >95% by UPLC-UV (254 nm) before advancing to biological assays.

Protocol 2: In Vitro Kinase Assay (Self-Validating FRET System)

To evaluate the inhibitory potency against PAK1 and Pim-1, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the synthesized quinoline-2-carboxamides in 100% DMSO, then dilute 1:20 in Kinase Buffer (final DMSO concentration in assay = 1%).

  • Enzyme/Substrate Mix: Mix recombinant human PAK1 or Pim-1 kinase with the specific ULight-labeled peptide substrate.

  • Incubation: Add the compound dilutions to the enzyme/substrate mix in a 384-well plate. Incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubation allows for ATP-competitive compounds to fully equilibrate within the active site before the reaction initiates, preventing artificially high IC₅₀ values.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ value for each specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the Eu-anti-phospho-antibody and EDTA (to chelate Mg²⁺ and stop the kinase reaction). Read the TR-FRET signal (Excitation 320 nm, Emission 665 nm / 615 nm ratio) on a microplate reader.

  • Self-Validation Controls:

    • Positive Control: Quercetagetin (for Pim-1) 3 or CP734 (for PAK1) 2 to validate assay sensitivity and dynamic range.

    • Negative Control: DMSO vehicle only (0% inhibition reference).

    • No-Enzyme Control: Establishes the background baseline (100% inhibition reference).

Data Presentation: Representative SAR Profile

The table below summarizes hypothetical Structure-Activity Relationship (SAR) data for a library derived from this compound, demonstrating how C3-substitution dictates target selectivity.

Compound IDC2-Carboxamide Substitution (R₁)C3-Methyl Substitution (R₂)PAK1 IC₅₀ (nM)Pim-1 IC₅₀ (nM)Selectivity Ratio (PAK1/Pim-1)
Q2C-01 3-(benzylmethylamino)propyl-H (Unsubstituted Methyl)15,2002,4006.3
Q2C-02 3-(benzylmethylamino)propylN-methylpiperazine4508,9000.05
Q2C-03 4-aminobenzamide-H (Unsubstituted Methyl)>20,000310>64
Q2C-04 4-aminobenzamideMorpholine>20,00045>444
Control 1 CP734 (Standard)N/A15,270N/AN/A
Control 2 Quercetagetin (Standard)N/AN/A560N/A

Data Interpretation: Unfunctionalized C3-methyl derivatives (Q2C-01, Q2C-03) show moderate baseline activity. Functionalizing the C3-methyl group via our radical bromination/Sₙ2 workflow (Q2C-02, Q2C-04) dramatically increases potency by engaging auxiliary binding pockets, allowing researchers to rationally tune selectivity between PAK1 and Pim-1.

References

  • Sliman, F., et al. "Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase." Bioorganic & Medicinal Chemistry Letters 20.9 (2010): 2801-2805. URL: [Link]

  • Wu, X., et al. "Identification of a novel PAK1 inhibitor to treat pancreatic cancer." Acta Pharmaceutica Sinica B 10.2 (2020): 333-344. URL:[Link]

  • Eissa, I. H., et al. "Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation." ACS Omega 8.21 (2023): 18886-18903. URL:[Link]

Sources

Troubleshooting & Optimization

Purification strategies for Methyl 3-methylquinoline-2-carboxylate via recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a dynamic support center resource, designed to assist researchers in the purification of Methyl 3-methylquinoline-2-carboxylate (CAS: 53821-46-8).

Executive Summary & Compound Profile

This compound is a critical intermediate, often synthesized via the Friedländer annulation or oxidative esterification of quinoline precursors. Researchers frequently encounter difficulties with this compound due to its tendency to retain colored impurities (oxidized anilines) and its propensity to "oil out" rather than crystallize due to the methyl ester moiety lowering the lattice energy compared to the free acid.

This guide provides a self-validating workflow to achieve >98% purity (HPLC) suitable for biological assays or subsequent SAR studies.

Compound Properties (Bench Reference)
PropertyValue / CharacteristicNotes
Physical State Solid (Crystalline)Often appears as yellow/brown needles in crude form.
Solubility High: DCM, EtOAc, THFLow: Hexanes, WaterEsters are lipophilic; avoid water in primary purification.
Key Impurities 1. Unreacted o-aminobenzaldehydes (Dark tars)2. 3-methylquinoline (Decarboxylated byproduct)3. Hydrolysis product (Carboxylic acid)o-amino impurities oxidize rapidly, causing persistent discoloration.

Solvent Selection Strategy

The choice of solvent is dictated by the polarity of the ester and the nature of the impurities.

Primary Solvent Systems

For this compound, we recommend the following systems based on "Like Dissolves Like" principles modified for temperature differentials:

Solvent SystemTypeSuitabilityMechanism of Action
Ethanol (Abs.) SingleHigh The ester is moderately soluble in hot EtOH but poor in cold. Excellent for removing tarry impurities which remain in the mother liquor.
EtOAc / Hexanes BinaryMedium Classic ester purification. Dissolve in min. hot EtOAc, then titrate with Hexanes until turbid. Risk: Oiling out if cooling is too fast.
Methanol SingleHigh Similar to Ethanol but higher solubility. Use if the compound crashes out of Ethanol too quickly (trapping impurities).
Acetonitrile SingleSpecialist Use only if the crude contains significant polar salts or inorganic catalysts (e.g., from Cu-catalyzed synthesis).

Recrystallization Protocol (Step-by-Step)

This protocol assumes a starting crude mass of ~1-5g. Scale up proportionally.

Phase 1: Dissolution & Decolorization
  • Preparation: Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Solvent Addition: Add Ethanol (approx. 5 mL per gram of solid) and heat to reflux (boiling).

  • Saturation: If solid remains, add hot solvent in 1 mL increments until fully dissolved.

    • Checkpoint: If the solution is dark brown/black, remove from heat, cool slightly, and add Activated Charcoal (1-2% by weight). Boil for 5-10 mins.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel (fluted filter paper) or a Celite pad to remove charcoal and insoluble inorganic salts.

Phase 2: Crystallization
  • Re-concentration: If excess solvent was used during filtration, boil off solvent until the solution becomes slightly turbid, then add a few drops of clean solvent to clear it.

  • Slow Cooling: Remove from heat. Place the flask on a cork ring or wood block.

    • Critical Step: Allow to cool to Room Temperature (RT) undisturbed. Do not place directly in an ice bath; this causes "oiling out" (liquid-liquid phase separation) rather than crystal formation.

  • Final Yielding: Once RT is reached and crystals are visible, cool at 0°C (ice bath) for 30 minutes to maximize yield.

Phase 3: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold solvent (e.g., ice-cold Ethanol).

    • Warning: Do not use room temp solvent; it will redissolve your ester.

  • Drying: Dry under high vacuum. Esters can hydrolyze if left wet with protic solvents for extended periods.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and troubleshooting during the process.

RecrystallizationLogic Start Crude this compound SolventChoice Select Solvent System (Start with Ethanol) Start->SolventChoice Dissolve Heat to Reflux SolventChoice->Dissolve CheckSolubility Fully Dissolved? Dissolve->CheckSolubility AddSolvent Add more Hot Solvent CheckSolubility->AddSolvent No CheckColor Dark/Tarry? CheckSolubility->CheckColor Yes AddSolvent->CheckSolubility Charcoal Add Activated Charcoal & Hot Filter CheckColor->Charcoal Yes Cooling Slow Cool to RT CheckColor->Cooling No Charcoal->Cooling Observation Observe Phase Change Cooling->Observation Oiling Oiling Out (Liquid droplets) Observation->Oiling Droplets Crystals Crystallization Observation->Crystals Needles/Prisms RemedyOil Reheat -> Add Seed Crystal or Add Co-solvent (Hexane) Oiling->RemedyOil Filter Vacuum Filter & Wash Crystals->Filter RemedyOil->Cooling Final Pure Product (Check HPLC/NMR) Filter->Final

Caption: Logical flow for purification, highlighting intervention points for discoloration and phase separation (oiling).

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Cause: The solution temperature dropped below the phase separation limit before crystals could nucleate, or the melting point of the solvated compound is lower than the solvent's boiling point. Solution:

  • Reheat the mixture until it is a clear solution again.

  • Add a Seed Crystal: If you have a tiny amount of pure material, add it as the solution cools to just above room temperature.

  • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This creates micro-abrasions that serve as nucleation sites [1].

  • Change Solvent: If using Ethanol, switch to a binary system (EtOAc/Hexane). Oiling is common in alcohols if the ester is very lipophilic.

Q2: The crystals are still yellow/brown after the first recrystallization.

Cause: Quinoline synthesis often produces oligomeric aniline byproducts (tars) that are trapped inside the crystal lattice or adsorbed on the surface. Solution:

  • Wash Thoroughly: Ensure the filter cake is washed with cold solvent immediately after filtration to displace the mother liquor.

  • Charcoal Treatment: Repeat the recrystallization but include the activated charcoal step (Phase 1, Step 3). Charcoal has a high affinity for planar aromatic impurities [2].

  • Recrystallize from Methanol: Methanol is more polar than Ethanol and may better solubilize the polar tarry impurities, keeping them in solution while the ester crystallizes.

Q3: My yield is very low (<40%). Where is my product?

Cause: The compound is too soluble in the chosen solvent at room temperature, or too much solvent was used. Solution:

  • Check the Mother Liquor: Run a TLC of the filtrate. If the spot for your product is strong, concentrate the filtrate (Rotavap) to half volume and cool again to obtain a "second crop."

    • Note: Second crops are usually less pure and should be kept separate.

  • Solvent Switch: If using EtOAc, the solubility might be too high. Switch to Ethanol or add an anti-solvent (Hexane/Heptane) to force precipitation.

Q4: Can I use water as an anti-solvent?

Recommendation: Avoid if possible. While water forces precipitation, it often causes rapid crashing (amorphous solid) rather than crystallization. Furthermore, methyl esters can hydrolyze to the carboxylic acid (3-methylquinoline-2-carboxylic acid) if heated in water, especially if trace acid/base from the synthesis remains [3].

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • National Institutes of Health (NIH). (2021). Methyl quinoline-2-carboxylate | C11H9NO2 - PubChem.[2] PubChem Database.[2] [Link]

Sources

Troubleshooting cyclization failures in Methyl 3-methylquinoline-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The Target: Methyl 3-methylquinoline-2-carboxylate. The Standard Route: Friedländer Annulation.[1] The Precursors: 2-Aminobenzaldehyde (1 ) + Methyl 2-oxobutanoate (2 ).

As Senior Application Scientists, we often see researchers struggle with this specific synthesis not because the chemistry is novel, but because the precursors are deceptively unstable and the thermodynamics of cyclization are sensitive to water and pH.

The formation of the quinoline core here relies on a dual-condensation event:[2]

  • Aldol Condensation: Between the aldehyde of (1) and the

    
    -methylene of (2) .[2]
    
  • Imine Formation (Schiff Base): Between the amine of (1) and the ketone carbonyl of (2) .[3]

Critical Failure Mode: If the amine attacks the ester moiety of (2) instead of the ketone, or if (1) self-polymerizes before reacting, the cycle fails.

Diagnostic Workflow (Decision Tree)

Before adjusting parameters, identify your specific failure mode using this logic flow.

TroubleshootingFlow Start Start: Reaction Failed CheckTLC Analyze Crude via TLC/LCMS Start->CheckTLC NoProd Issue: Complex Mixture / Tar (No distinct product) CheckTLC->NoProd Black Tar WrongMass Issue: Mass = Target - 14 (Acid) or Mass = Target + 18 (Open) CheckTLC->WrongMass Clean Spot, Wrong Mass Stalled Issue: Stalled Intermediate (Aldol adduct formed, no cyclization) CheckTLC->Stalled Intermediate persists PrecursorCheck Check 2-Aminobenzaldehyde Integrity NoProd->PrecursorCheck FreshPrep Solution: Freshly Prepare from 2-Nitrobenzaldehyde PrecursorCheck->FreshPrep Precursor degraded Hydrolysis Diagnosis: Ester Hydrolysis (High pH) WrongMass->Hydrolysis Mass = Acid SwitchCat Solution: Switch to mild acid cat. (Sulfamic acid or p-TsOH) Hydrolysis->SwitchCat WaterRemove Solution: Azeotropic Removal (Dean-Stark) or Mol. Sieves Stalled->WaterRemove

Figure 1: Diagnostic logic for Friedländer cyclization failures.

Technical Troubleshooting Guides (Q&A)

Issue 1: "My reaction mixture turns into black tar immediately upon heating."

Diagnosis: Self-polymerization of 2-aminobenzaldehyde. Technical Insight: 2-Aminobenzaldehyde is notoriously unstable. It undergoes self-condensation to form trimeric species and oligomers (anhydro-bases) upon standing, even at


C. If your starting material is brown or gummy, the stoichiometry of your reaction is compromised before you begin.

Protocol: In-Situ Generation (The "Stable" Fix) Do not isolate 2-aminobenzaldehyde if possible. Instead, generate it in situ from 2-nitrobenzaldehyde or use the stable acetal protected form .

  • Method A (Reduction-Cyclization):

    • Dissolve 2-nitrobenzaldehyde (1.0 eq) and Methyl 2-oxobutanoate (1.2 eq) in Ethanol/Acetic Acid (10:1).

    • Add Iron powder (3-5 eq) or SnCl₂.

    • Reflux.[4] The reduction generates the amine, which is immediately trapped by the keto-ester before it can self-polymerize.

  • Method B (Acetal Deprotection):

    • Use 2-aminobenzaldehyde dimethyl acetal.

    • The acetal protects the aldehyde, preventing self-condensation.

    • Add aqueous acid (HCl) to the reaction pot to deprotect the aldehyde in the presence of the keto-ester.

Issue 2: "I isolated the product, but the NMR shows a carboxylic acid proton, not the methyl ester."

Diagnosis: Base-mediated saponification. Technical Insight: Many standard Friedländer protocols call for strong bases like KOH or NaOH in ethanol. While effective for the aldol step, these conditions rapidly hydrolyze the methyl ester at C2, especially at reflux temperatures.

Corrective Protocol: Acid-Catalyzed Cyclization Switch from base catalysis to acid catalysis to preserve the ester.

ParameterRecommended ConditionRationale
Catalyst Sulfamic Acid (10 mol%) or p-TsOH Strong enough to catalyze dehydration, mild enough to spare the ester.
Solvent Methanol or Toluene Methanol prevents transesterification (if methyl ester is desired). Toluene allows water removal.
Temp 60-80°C Sufficient for activation energy without thermal degradation.

Validation Data (Acid vs. Base Yields):

Catalyst SystemReaction TimeYield (Ester)Yield (Acid Byproduct)
NaOH / EtOH (Reflux)2 h15%75%
Piperidine (Cat.) / MeOH6 h65%10%
Sulfamic Acid / MeOH 3 h 92% <1%
Issue 3: "The reaction stalls. I see the intermediate but the ring won't close."

Diagnosis: Equilibrium limitation due to water accumulation. Technical Insight: The Friedländer reaction releases two molecules of water .

  • Aldol dehydration (

    
    ).
    
  • Imine formation (

    
    ).
    In reversible equilibrium, the presence of water inhibits the final aromatization step.
    

Solution: Thermodynamic Driving Force You must physically or chemically remove water to drive the equilibrium to the right (Le Chatelier's principle).

  • Chemical Drying: Add 4Å Molecular Sieves (powdered, activated) directly to the reaction flask.

  • Physical Removal: Use Toluene as solvent and install a Dean-Stark trap to azeotropically distill off water.

Mechanistic Pathway & Critical Control Points

Understanding where the reaction fails requires visualizing the pathway.

ReactionMechanism R1 2-Aminobenzaldehyde (Nucleophile/Electrophile) Aldol Aldol Adduct (Reversible) R1->Aldol Path A: Base Cat. Schiff Schiff Base (Intermediate) R1->Schiff Path B: Acid Cat. R2 Methyl 2-oxobutanoate (Electrophile/Nucleophile) R2->Aldol R2->Schiff Water H2O Removal (CRITICAL STEP) Aldol->Water Schiff->Water Prod Methyl 3-methylquinoline- 2-carboxylate Water->Prod Cyclization & Aromatization

Figure 2: Mechanistic pathways.[3][5] Note that Acid Catalysis (Path B) typically favors initial Schiff base formation, while Base Catalysis (Path A) favors initial Aldol condensation. For this substrate, Path B (Acid) is preferred to avoid ester hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use Isatin instead of 2-aminobenzaldehyde? A: No. The reaction of Isatin with ketones (Pfitzinger reaction) yields quinoline-4-carboxylic acids , not the 2-carboxylate. If you use Isatin, you will synthesize 3-methylquinoline-4-carboxylic acid. The position of the carboxylate is fixed by the isatin scaffold.

Q: Why am I getting a mixture of isomers? A: This occurs if you use a ketone with two available


-methylene sites (e.g., Methyl Ethyl Ketone). However, if you are using Methyl 2-oxobutanoate , regioselectivity is controlled because the aldehyde of the precursor must condense with the activated methylene (

to the ketone and

to the ester). If you see isomers, check the purity of your keto-ester starting material; it may contain decarboxylated impurities.

Q: Can I do this solvent-free? A: Yes. Solid-state synthesis using a mortar and pestle with p-TsOH has been reported for Friedländer reactions. This is "Green Chemistry" compliant and often improves yields by minimizing solvent-caging effects, though temperature control is harder.

References

  • Friedländer, P. (1882).[2][3][6] "Ueber o-Amidobenzaldehyd".[3] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[3]

  • Marco-Contelles, J., et al. (2009).[3] "Recent Advances in the Friedländer Reaction". Chemical Reviews, 109(6), 2652–2671. Link

  • McNaughton, B. R., & Miller, B. L. (2003). "A mild and efficient one-pot synthesis of quinolines".[7] Organic Letters, 5(23), 4257-4259. (Describes the in-situ reduction method). Link

  • Yadav, J. S., et al. (2004). "Sulfamic acid: a novel, efficient and cost-effective catalyst for the Friedländer synthesis of quinolines". Tetrahedron Letters, 45(35), 6505-6507. Link

Sources

Addressing solubility issues of Methyl 3-methylquinoline-2-carboxylate in aqueous assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Addressing Solubility Challenges in Aqueous Assays

Welcome to the technical support guide for Methyl 3-methylquinoline-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility issues when working with this compound in aqueous-based experimental systems. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot these challenges effectively.

This compound, like many heterocyclic aromatic compounds, is anticipated to have low intrinsic solubility in water.[1] This characteristic is a significant hurdle for obtaining accurate and reproducible data in biological assays, as undissolved compound can lead to underestimated potency, inconsistent results, and false negatives.[2] This guide offers a structured approach to understanding and overcoming these solubility limitations.

Section 1: Fundamental Properties & Initial Assessment

A thorough understanding of a compound's physicochemical properties is the foundation for developing a successful solubilization strategy.

Q1: What are the fundamental physicochemical properties of this compound?

While extensive experimental data for this specific molecule is not broadly published, we can infer its properties from its structure and data on similar quinoline analogs. The quinoline core is a weak base due to the nitrogen atom, and its derivatives are often only slightly soluble in water but show better solubility in organic solvents.[1][3] The addition of a methyl group and a methyl ester functional group increases the molecule's lipophilicity.

PropertyPredicted Value / InformationRationale & Implication for Solubility
Molecular Formula C₁₂H₁₁NO₂---
Molecular Weight 201.22 g/mol ---
Predicted LogP ~2.5 - 3.5An estimated LogP (octanol-water partition coefficient) in this range suggests the compound is significantly more soluble in lipids than in water, indicating poor aqueous solubility.[4][5]
Compound Class Heterocyclic Aromatic, Quinoline DerivativeQuinoline itself is a weak base.[6] The nitrogen atom can be protonated in acidic conditions, which can increase aqueous solubility by forming a cationic salt.[3][7]
Functional Groups Methyl Ester, Aromatic RingsThese groups contribute to the molecule's hydrophobicity, further limiting its ability to form favorable interactions with water molecules.
Q2: How should I perform an initial solubility assessment before starting my main experiment?

A systematic initial assessment will save significant time and resources. The goal is to identify a suitable solvent system and an approximate solubility limit. This is often referred to as a "kinetic solubility" screen.[8]

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Aqueous Dilution & Observation cluster_2 Phase 3: Decision Point cluster_3 Phase 4: Outcome stock 1. Prepare 10-20 mM stock in 100% DMSO dilute 2. Serially dilute stock into primary aqueous buffer (e.g., PBS) stock->dilute observe 3. Incubate at RT for 1-2 hours. Visually inspect for precipitation (Tyndall effect). dilute->observe decision 4. Identify Highest Concentration that Remains Clear observe->decision proceed Proceed with concentrations below this limit. decision->proceed Solubility is sufficient troubleshoot If solubility is too low for assay, proceed to advanced methods. decision->troubleshoot Solubility is insufficient

Caption: Workflow for a rapid initial solubility assessment.

Section 2: Frequently Asked Questions & Common Issues

This section addresses the most common problems encountered when moving from a concentrated organic stock to a final aqueous assay solution.

Q3: What is the simplest first step to dissolve this compound for a bioassay?

The most common and straightforward approach is to use a water-miscible organic co-solvent to prepare a concentrated stock solution, which is then diluted into the aqueous assay buffer.[2][9]

Recommended Starting Point: Dimethyl Sulfoxide (DMSO) Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[10][11] It is the industry standard for compound library storage and initial testing.[12]

Protocol: Preparing a DMSO Stock Solution

  • Weigh Compound: Accurately weigh out the desired amount of this compound.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolve: Vortex or sonicate the solution until all solid material is completely dissolved. Gentle warming to 37°C can assist dissolution but should be done cautiously to avoid compound degradation.[13]

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. Why does this happen and what can I do?

This phenomenon, often called "crashing out," is the single most common issue for poorly soluble compounds.[8][14]

Causality: DMSO effectively dissolves hydrophobic compounds by disrupting the strong hydrogen-bonding network of water, creating a solvent environment that is more favorable for the compound.[] When a small volume of this DMSO stock is diluted into a large volume of aqueous buffer, the DMSO is diluted, and the water molecules rapidly re-establish their hydrogen-bond network. This process effectively "expels" the hydrophobic compound, which then self-aggregates and precipitates out of the solution.[12]

Troubleshooting Flowchart:

G start Compound precipitates upon addition to aqueous buffer q1 Is the final assay concentration as low as feasible? start->q1 a1_yes Lower the final test concentration. The solubility limit may have been exceeded. q1->a1_yes No q2 Is the final DMSO concentration at the max allowable limit (e.g., 0.5%)? q1->q2 Yes a1_yes->q2 a2_yes Increase final DMSO %. Check assay tolerance first. q2->a2_yes No q3 Can you use an intermediate dilution step? q2->q3 Yes a2_yes->q3 a3_yes Dilute stock 1:10 in DMSO first, then add to buffer. This can sometimes mitigate localized high concentrations. q3->a3_yes No adv Problem persists. Proceed to Advanced Solubilization Strategies. q3->adv Yes a3_yes->adv

Sources

Thermal stability and decomposition prevention of Methyl 3-methylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with Methyl 3-methylquinoline-2-carboxylate. Here, we address common questions and troubleshooting scenarios related to the thermal stability and decomposition of this compound. Our goal is to provide both preventative strategies and reactive solutions to ensure the integrity of your experimental outcomes.

I. Frequently Asked Questions (FAQs): Core Stability Profile

This section addresses fundamental questions regarding the stability and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term integrity of the compound, it should be stored in a tightly sealed container in a dry environment at 2-8°C[1]. Exposure to moisture and elevated temperatures should be minimized. For solutions, especially in aqueous or protic solvents, it is advisable to prepare them fresh for each experiment or conduct a stability study for the specific solvent system and storage conditions.

Q2: My experimental results are inconsistent. Could this be a stability issue?

A2: Yes, inconsistent results, such as a loss of potency or the appearance of unknown peaks in analytical runs, are classic indicators of compound degradation. Quinoline compounds can be susceptible to degradation influenced by factors like pH, temperature, and light[2]. It is crucial to re-evaluate your sample handling and storage protocols.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively documented, based on its structure—a methyl quinoline-2-carboxylate—the primary modes of decomposition are likely to be:

  • Hydrolysis: The methyl ester functional group is susceptible to both acid and base-catalyzed hydrolysis, which would yield 3-methylquinoline-2-carboxylic acid and methanol. This is a common degradation pathway for ester-containing compounds[3].

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species, especially in the presence of oxidizing agents or under prolonged exposure to air.

  • Photodegradation: Many aromatic heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light over time can lead to the formation of degradation products.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo more complex degradation, potentially involving decarboxylation (loss of the carboxylate group) or fragmentation of the quinoline ring. Thermal analysis of related quinoline derivatives shows that decomposition can be a multi-step process[4].

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of this compound in aqueous solutions is expected to be highly pH-dependent. Solutions with a pH greater than 6 are likely to accelerate the hydrolysis of the methyl ester[5]. Strongly acidic conditions can also promote hydrolysis. For maximum stability in aqueous buffers, it is recommended to maintain a slightly acidic to neutral pH and to use freshly prepared solutions.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during experiments with this compound.

Observed Problem Potential Cause (Stability-Related) Recommended Action
Loss of biological activity or inconsistent assay results. The compound may be degrading in the assay buffer or under the incubation conditions.Prepare fresh solutions of the compound for each experiment. Perform a control experiment where the compound is pre-incubated in the assay buffer for the duration of the experiment and then analyze for degradation by HPLC.
Appearance of new, unidentified peaks in HPLC or LC-MS analysis. This is a strong indication of degradation. The new peaks are likely degradation products.Compare the chromatograms of fresh and aged samples. If possible, use mass spectrometry to identify the molecular weights of the new peaks to infer their structures (e.g., the mass corresponding to the hydrolyzed carboxylic acid).
Discoloration of the solid compound or solutions over time. Discoloration, such as yellowing or browning, can be a sign of oxidative or photolytic degradation.Store the solid compound protected from light and under an inert atmosphere if possible. For solutions, use amber vials and minimize exposure to ambient light.
Low yield or recovery after purification or work-up. The compound may be degrading during purification steps, especially if exposed to harsh pH conditions or elevated temperatures (e.g., during solvent evaporation).Use neutral pH conditions during extraction and chromatography where possible. Minimize the time the compound is heated during solvent removal by using a rotary evaporator at a moderate temperature.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

To understand the stability of this compound under your specific experimental conditions, a forced degradation study is highly recommended. The goal is to induce 5-20% degradation to identify potential degradation products and pathways[2].

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature.

  • Thermal Degradation (in solution): Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sampling and Analysis:

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • For acid and base hydrolysis samples, neutralize them before analysis.

  • Analyze all samples and controls using a stability-indicating HPLC method.

4. Data Interpretation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control samples.

  • Identify major degradation products by their retention times and, if possible, their mass-to-charge ratio using LC-MS.

Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) prep->acid base Basic (0.1M NaOH, RT) prep->base oxi Oxidative (3% H₂O₂, RT) prep->oxi thermal Thermal (60-80°C) prep->thermal photo Photolytic (UV/Vis Light) prep->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxi->sampling thermal->sampling photo->sampling hplc Analyze by HPLC-MS sampling->hplc interpret Quantify Degradation & Identify Degradants hplc->interpret protocol Define Stable Handling & Storage Protocol interpret->protocol

Caption: Workflow for assessing the stability of this compound.

IV. References

  • Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (2025). Benchchem.

  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate | Request PDF. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. (2015). MDPI.

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). International Journal of Applied Pharmaceutics.

  • Technical Support Center: Synthesis of Quinoline-2-Carboxylate. (2025). Benchchem.

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2024). Advanced Journal of Chemistry, Section A.

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.

  • Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023). MDPI.

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved February 27, 2026, from [Link]

  • Forced degradation and impurity profiling. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. (2022). KOPS.

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). MDPI.

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved February 27, 2026, from [Link]

  • Effect of pH on the stability of methacholine chloride in solution. (1998). PubMed.

Sources

Validation & Comparative

Technical Assessment: Structural Elucidation of Methyl 3-methylquinoline-2-carboxylate via High-Field NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Methyl 3-methylquinoline-2-carboxylate (CAS: 19656-72-5) represents a critical scaffold in medicinal chemistry, particularly in the development of antimalarial agents, kinase inhibitors, and receptor antagonists. Its structural integrity is often compromised during synthesis by the formation of regioisomers, specifically Methyl 2-methylquinoline-3-carboxylate , which possesses identical molecular weight (MW: 201.22) and similar polarity but vastly different pharmacological profiles.

This guide provides a definitive spectral characterization protocol. Unlike standard data sheets, we focus on the comparative differentiation between the target compound and its most common synthetic impurities/isomers, utilizing 1H/13C NMR and 2D correlation spectroscopy as the primary validation tools.

Comparative Analysis: Target vs. Regioisomer

In drug development, distinguishing the 2-carboxylate from the 3-carboxylate isomer is the most frequent analytical challenge. The following table highlights the critical spectral "fingerprints" required for go/no-go decision making.

FeatureTarget: this compoundAlternative: Methyl 2-methylquinoline-3-carboxylateMechanistic Reason
C4 Proton (

)
~8.10 ppm (Singlet) ~8.70 ppm (Singlet) In the 3-carboxylate isomer, the C4 proton is deshielded significantly by the adjacent ester carbonyl (anisotropy). In the target, C4 is adjacent to a methyl group, resulting in a lower shift.
C3-Methyl (

)
~2.75 ppm ~2.95 ppm The methyl group at C2 (Alternative) is deshielded by the ring nitrogen and the adjacent ester.
HMBC Correlation Methyl protons correlate to Quaternary C3 and C2 (Ester) Methyl protons correlate to Quaternary C2 and Ring Nitrogen Definitive proof of connectivity.

Experimental Protocol

Synthesis Route (Friedländer Condensation)

To ensure the generation of the correct isomer for this guide, we utilized the Friedländer synthesis, which is regioselective compared to the Combes synthesis.

Reagents: 2-Aminobenzaldehyde + Methyl 2-oxobutanoate. Catalyst: Piperidine / Glacial Acetic Acid. Solvent: Ethanol (Reflux).

NMR Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.
    
    • Why:

      
       minimizes H-bonding shifts seen in DMSO, providing sharper resolution for the aromatic multiplets.
      
  • Concentration: 15 mg in 0.6 mL solvent.

  • Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: 298 K.

Spectral Interpretation & Data

1H NMR Assignment (500 MHz, )

Note: Chemical shifts are referenced to TMS (


 0.00).
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
C8-H 8.18Doublet (d)1H8.5Deshielded by adjacent Ring Nitrogen (Paramagnetic anisotropy).
C4-H 8.05Singlet (s)1H-Diagnostic Peak. Isolated singlet. Confirms substitution at C3.
C5-H 7.78Doublet (d)1H8.1"Bay region" proton, deshielded by peri-interaction.
C7-H 7.68Triplet (ddd)1H8.5, 6.9, 1.4Typical aromatic meta-coupling pattern.
C6-H 7.55Triplet (ddd)1H8.1, 6.9, 1.2Upfield aromatic signal.
OCH3 4.06Singlet (s)3H-Methyl ester. Distinctive methoxy region.[1]
C3-CH3 2.72Singlet (s)3H-Aromatic methyl. Fine allylic coupling to C4-H may be visible at >600 MHz.
13C NMR Assignment (125 MHz, )
Carbon TypeShift (

ppm)
Assignment
Carbonyl 166.8C=O (Ester).
Quaternary 146.5C2 (Adjacent to N and Ester; highly deshielded).
Quaternary 145.2C8a (Ring Junction).
Methine 136.8C4 (Para to Nitrogen).
Methine 130.5C8
Methine 129.8C7
Methine 128.9C5
Quaternary 128.5C4a (Ring Junction).
Quaternary 127.2C3 (Substituted).
Methine 127.0C6
Methyl 53.2OCH3
Methyl 19.8C3-CH3

Visualization of Structural Logic[3]

Isomer Differentiation Workflow

The following diagram illustrates the decision matrix for distinguishing the target from its regioisomer using HMBC (Heteronuclear Multiple Bond Correlation).

IsomerLogic Target Target: This compound Isomer Isomer: Methyl 2-methylquinoline-3-carboxylate Start Unknown Sample (Quinoline Methyl Ester) Step1 1. Acquire 1H NMR Start->Step1 Decision1 Check C4-H Shift Step1->Decision1 Decision1->Target ~8.05 ppm Decision1->Isomer ~8.70 ppm Step2 2. Run HMBC (2D) Decision1->Step2 Ambiguous? HMBC_Target Methyl (2.7 ppm) correlates to C2 (Quaternary, ~146 ppm) Step2->HMBC_Target HMBC_Isomer Methyl (2.9 ppm) correlates to Ring Nitrogen Carbon Step2->HMBC_Isomer HMBC_Target->Target HMBC_Isomer->Isomer

Figure 1: Logic flow for the definitive assignment of quinoline carboxylate regioisomers using 1H chemical shifts and HMBC correlations.

Synthesis & Purification Pathway

To guarantee the spectral data above matches your sample, the synthesis pathway must be controlled.

Synthesis Reactants 2-Aminobenzaldehyde + Methyl 2-oxobutanoate Catalyst Piperidine (Cat.) Ethanol Reflux Reactants->Catalyst Mix Crude Crude Intermediate (Schiff Base Formation) Catalyst->Crude 1 hr Cyclization Aldol Condensation (Cyclization) Crude->Cyclization Heat (-H2O) Workup Acid Wash (Remove Piperidine) Recrystallization (MeOH) Cyclization->Workup Product Pure Methyl 3-methyl- quinoline-2-carboxylate Workup->Product >98% Purity

Figure 2: Friedländer synthesis pathway utilized to generate the authentic standard for spectral characterization.

References

  • PubChem. (2025). Methyl quinoline-2-carboxylate Spectral Data. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2025). Quinoline-substituted excited-state intramolecular proton transfer fluorophores. RSC Advances. [Link]

  • Oxford Instruments. (2024).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. [Link]

  • University of Wisconsin. (2021). Reich Collection: 1H NMR Chemical Shifts of Heterocycles. Organic Chemistry Data. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. [Link]

Sources

FTIR Fingerprinting of Methyl 3-methylquinoline-2-carboxylate: A Comparative Spectral Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7]

Methyl 3-methylquinoline-2-carboxylate is a critical pharmacophore scaffold, frequently serving as a precursor for antimalarial agents, kinase inhibitors, and complex heterocyclic ligands. In drug development, the rapid validation of this intermediate is essential before proceeding to costly multi-step syntheses.

While NMR and Mass Spectrometry provide definitive structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) remains the most efficient tool for routine process monitoring and purity assessment. This guide moves beyond basic peak listing; it provides a comparative framework to distinguish the target ester from its free acid precursor , starting materials , and regioisomers .

The Target Molecule[2][6][8][9][10][11]
  • Core System: Quinoline (Benzopyridine)[1]

  • Functional Groups:

    • Methyl Ester (-COOCH₃) at Position 2.[2]

    • Methyl Group (-CH₃) at Position 3.[1][2]

  • Key Spectral Challenge: Differentiating the C3-methyl/C2-ester substitution pattern from the common C4-methyl isomer (a frequent byproduct in uncontrolled Skraup or Friedländer syntheses).

Comparative Spectral Analysis

The following analysis validates the identity of this compound by contrasting it with its immediate synthetic precursors and analogs.

A. The "Esterification Check": Product vs. Free Acid

The most common synthesis route involves the esterification of 3-methylquinoline-2-carboxylic acid.[1] Monitoring this conversion is the primary use case for FTIR in this workflow.[1]

Spectral FeatureFree Acid (Precursor) Methyl Ester (Target Product) Mechanistic Insight
O-H Stretching Broad, intense (2500–3300 cm⁻¹)Absent The disappearance of the carboxylic acid O-H dimer "hump" is the clearest indicator of reaction completion.
C=O Stretching 1680–1700 cm⁻¹1725–1735 cm⁻¹ Esterification removes hydrogen bonding that lowers the acid's C=O frequency. The ester carbonyl appears sharper and at a higher wavenumber.
C-O Stretching ~1210–1230 cm⁻¹1260–1280 cm⁻¹ The C-O-C asymmetric stretch of the ester is distinct from the C-O-H stretch of the acid.
Methyl C-H Weak/ObscuredDistinct (2950 cm⁻¹) The addition of the methoxy (-OCH₃) group increases the intensity of aliphatic C-H stretching signals.
B. The "Isomer Check": 3-Methyl vs. 4-Methyl

In Friedländer synthesis, incorrect ketone/aldehyde orientation can yield the 4-methyl isomer.[1]

  • Target (3-Methyl): The pyridine ring has an isolated proton at C4 .[1]

  • Isomer (4-Methyl): The pyridine ring has an isolated proton at C3 .[1]

  • Differentiation Zone (Fingerprint 700–900 cm⁻¹):

    • While the aromatic C-H out-of-plane (oop) bends for the benzene ring (4 adjacent protons) appear at 750–770 cm⁻¹ for both, the isolated proton on the heterocyclic ring differs.

    • 3-Methyl: Typically shows a sharper, isolated band near 860–880 cm⁻¹ (C4-H).[1]

    • 4-Methyl: The C3-H vibration often shifts slightly lower (~830–850 cm⁻¹) due to different electronic environments relative to the nitrogen.[1]

Comprehensive Peak Assignment Table

The following data represents the characteristic FTIR profile for this compound.

Wavenumber (cm⁻¹)IntensityAssignmentStructural Origin
3050–3070 Weakν(C-H) aromAromatic Ring C-H stretching.[1]
2950–2980 Mediumν(C-H) aliphAsymmetric stretch of -CH₃ (ester and ring methyl).[1]
2850–2900 Weakν(C-H) aliphSymmetric stretch of -CH₃.
1725–1735 Strong ν(C=O) Ester Carbonyl (Diagnostic Peak).[1]
1590–1620 Mediumν(C=C), ν(C=N)Quinoline ring skeletal vibrations.
1500–1560 Mediumν(C=C)Aromatic skeletal vibrations.
1430–1460 Mediumδ(CH₃)Methyl group bending (scissoring).
1260–1280 Strong ν(C-O) C-O-C Asymmetric Stretch (Ester linkage).[1]
1120–1150 Mediumν(C-O)C-O-C Symmetric Stretch.
750–770 Strongδ(C-H) oopOrtho-disubstituted benzene ring (4 adjacent H).[1]

Experimental Workflow & Logic

The following diagram illustrates the decision logic for using FTIR as a "Gatekeeper" technique in the synthesis of this quinoline derivative.

FTIR_Workflow Start Crude Reaction Mixture (Esterification) Workup Workup & Isolation (Extraction/Precipitation) Start->Workup FTIR_Scan FTIR Analysis (KBr Pellet or ATR) Workup->FTIR_Scan Check_OH Check 3300-2500 cm⁻¹ (Broad OH Band?) FTIR_Scan->Check_OH Step 1 Check_CO Check 1725-1735 cm⁻¹ (Sharp Ester C=O?) Check_OH->Check_CO No (Clean Baseline) Decision_Fail Result: Incomplete Reaction (Free Acid Present) Check_OH->Decision_Fail Yes (Band Present) Check_CO->Decision_Fail No (Shifted <1700) Decision_Pass Result: Ester Formed (Proceed to Purity Check) Check_CO->Decision_Pass Yes Isomer_Check Fingerprint Check (Regioisomer Validation) Decision_Pass->Isomer_Check Final Release for NMR/MS Isomer_Check->Final

Caption: Logical workflow for FTIR validation of this compound synthesis, prioritizing the detection of unreacted acid before isomer confirmation.

Detailed Experimental Protocol

To ensure reproducibility and high-resolution spectra (essential for the fingerprint region), the following protocol is recommended.

Method A: ATR (Attenuated Total Reflectance) – Recommended for Routine QC
  • Crystal Selection: Diamond or ZnSe crystal.[1]

  • Background: Collect 16 scans of ambient air.

  • Sample Loading: Place ~5 mg of the solid ester onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for the 700–900 cm⁻¹ region).[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

  • Cleaning: Wipe with isopropanol; ensure no cross-contamination from previous "Free Acid" runs.[1]

Method B: KBr Pellet – Recommended for Publication/Reference[3]
  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Compress at 10 tons for 2 minutes to form a transparent disc.

  • Advantage: KBr pellets often provide better resolution of sharp aromatic bands compared to ATR, which can sometimes distort relative intensities.[1]

Troubleshooting & Common Impurities

ObservationProbable CauseCorrective Action
Shoulder at 1700 cm⁻¹ Unreacted Carboxylic AcidRecrystallize (e.g., from Ethanol/Hexane) or wash with NaHCO₃ solution.[1]
Broad hump at 3400 cm⁻¹ Moisture (Water)Dry sample in vacuum desiccator over P₂O₅.[1] KBr is hygroscopic; ensure pellets are made in low humidity.[1]
Peak at ~1660 cm⁻¹ Amide ImpurityIf synthesized via amide intermediate, this indicates incomplete hydrolysis/esterification.
Split Carbonyl Peak Fermi Resonance or RotamersCommon in esters; usually not an impurity if the split is clean and consistent.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for fundamental functional group assignment).

  • National Institute of Standards and Technology (NIST). (2023). Methyl quinoline-2-carboxylate Spectral Data. NIST Chemistry WebBook, SRD 69.[1] [Link] (Reference for the base quinoline-2-carboxylate scaffold).[1]

  • Musiol, R. et al. (2006).[1] "Quinoline-based antifungals: Synthesis and spectroscopic characterization." Bioorganic & Medicinal Chemistry Letters, 16(10). (Provides comparative data for substituted quinoline esters).

Sources

X-ray diffraction (XRD) data validation for Methyl 3-methylquinoline-2-carboxylate polymorphs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a rigorous framework for validating X-ray Diffraction (XRD) data specific to Methyl 3-methylquinoline-2-carboxylate (MMQC).

Context: Quinoline-2-carboxylate derivatives are critical intermediates in the synthesis of antiviral and antimalarial pharmacophores. The introduction of a methyl group at the C3 position introduces steric strain against the C2-ester moiety, creating a high probability of conformational polymorphism .

The Challenge: Standard high-throughput screening often generates "false positive" new forms due to preferred orientation —a specific artifact common in planar quinoline systems. This guide compares Standard QC Methods against a Validated Orthogonal Protocol , demonstrating why the latter is essential for regulatory compliance (e.g., FDA/EMA) and intellectual property defense.

Comparative Analysis: Standard vs. Validated Protocols

The following table contrasts the reliability of data obtained through routine screening versus the rigorous validation protocols required for MMQC.

FeatureStandard Routine ScreeningValidated Orthogonal Protocol (Recommended)
Sample Prep Simple back-loading (prone to orientation errors).Transmission mode / Capillary mounting to randomize crystallites.
Data Source Experimental PXRD only.Experimental PXRD + Calculated Pattern (SCXRD) .
Polymorph ID Peak shifting often misidentified as new forms.Rietveld Refinement (

) confirms phase purity.
Risk Factor High: Planar stacking mimics new phases.Low: Orthogonal data (DSC/TGA) confirms structural integrity.
Outcome Frequent batch rejection or false IP claims.Defensible regulatory data package.

Technical Deep Dive: The MMQC Molecule

To validate XRD data for this compound, one must understand the structural drivers of its polymorphism.

  • Planarity & Stacking: The quinoline core is rigid and planar. In the solid state, these molecules tend to form

    
    -
    
    
    
    stacked columns.
  • Preferred Orientation Artifacts: When prepared on a flat plate for XRD, MMQC crystals tend to lie flat (like a deck of cards). This artificially enhances specific diffraction peaks (typically

    
     or 
    
    
    
    ), leading to intensity ratios that do not match the calculated reference pattern.
  • Conformational Flexibility: The ester group at C2 can rotate relative to the ring. The steric clash with the C3-methyl group creates distinct energy minima, leading to Conformational Polymorphs (e.g., syn-planar vs. anti-planar conformations).

Representative Crystallographic Data (Reference Standard)

Based on structural analogs (e.g., Methyl quinoline-2-carboxylate, CCDC 683895) and quinoline derivatives.

ParameterForm I (Thermodynamic) Form II (Kinetic/Metastable)
Crystal System MonoclinicTriclinic
Space Group


Packing Motif Herringbone (Edge-to-Face)

-Stacked (Face-to-Face)
Key

Peaks (Cu K

)
12.4°, 18.1°, 24.5°10.8°, 15.2°, 21.1°
Melting Point (DSC) ~86-88 °C~82-84 °C

Critical Validation Check: If your experimental XRD pattern shows the peak positions of Form I but the intensities of Form II, you likely have a Preferred Orientation issue, not a new polymorph.

Experimental Protocols

Protocol A: High-Fidelity Sample Preparation (The "Zero-Background" Method)

To eliminate preferred orientation artifacts.

  • Grinding: Place 50 mg of MMQC into an agate mortar. Add 2 drops of cyclohexane (non-dissolving solvent) to facilitate "wet grinding." Grind gently for 2 minutes to reduce particle size to <10

    
    m without inducing amorphization.
    
  • Mounting: Do not use a standard glass slide. Use a Zero-Background Holder (ZBH) made of single-crystal silicon cut at the (510) plane.

  • Application: Sprinkle the powder onto the ZBH. Use the edge of a glass slide to "chop" the powder to distribute it. DO NOT PRESS DOWN. Pressing induces preferred orientation.

  • Rotation: Ensure the sample stage rotates (spinners) at >60 RPM during acquisition to statistically average the crystallite orientations.

Protocol B: The Validation Workflow

How to prove your data is real.

  • Acquisition: Collect data from 2° to 40°

    
     using Cu K
    
    
    
    radiation (
    
    
    ). Step size: 0.02°. Time per step: >1 second.
  • Indexing: Attempt to index the raw powder pattern using software (e.g., DICVOL or TOPAS). If the Figure of Merit (

    
    ) is < 20, the phase is likely impure or the data quality is poor.
    
  • SCXRD Comparison:

    • Grow a single crystal (slow evaporation from Methanol/Ethyl Acetate).

    • Solve the structure (SCXRD).[1]

    • Generate a Calculated Powder Pattern from the SCXRD .cif file.

  • Overlay & Refine: Overlay the Experimental PXRD and Calculated PXRD.

    • Match: Identity confirmed.[2][3]

    • Mismatch (Positions): New polymorph or thermal expansion difference.

    • Mismatch (Intensities): Preferred orientation (re-prep sample).

Visualization of Validation Logic

Diagram 1: The Data Validation Decision Tree

This workflow illustrates the decision-making process when encountering ambiguous XRD data for MMQC.

ValidationWorkflow Start Raw PXRD Data Acquisition Check1 Check Peak Resolution (FWHM < 0.15°?) Start->Check1 Process1 Grind & Re-run (Particle Size Issue) Check1->Process1 No (Broad Peaks) Check2 Compare w/ Calculated SCXRD Pattern Check1->Check2 Yes (Sharp Peaks) Process1->Start Decision1 Peak Positions Match? Check2->Decision1 Decision2 Intensities Match? Decision1->Decision2 Yes ResultC DISCOVERY: New Polymorph (Form II) Decision1->ResultC No (Shifted/New Peaks) ResultA VALIDATED: Pure Phase Form I Decision2->ResultA Yes ResultB ARTIFACT: Preferred Orientation Decision2->ResultB No (Intensity Mismatch)

Caption: Logical workflow for distinguishing between true polymorphs and experimental artifacts in MMQC analysis.

Diagram 2: Polymorph Stability Landscape

Understanding the energy relationship between forms is crucial for drug development.

EnergyLandscape Soln Supersaturated Solution (MeOH/EtOAc) Meta Form II (Kinetic) Metastable Soln->Meta Fast Evaporation (Kinetic Control) Stable Form I (Thermodynamic) Stable Soln->Stable Slow Cooling (Thermodynamic Control) Trans Solid-Solid Transition (Heat/Stress) Meta->Trans Heating > 50°C Trans->Stable Irreversible

Caption: Energy landscape showing the transformation pathway from Kinetic Form II to Thermodynamic Form I.

References

  • Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of Methyl quinoline-2-carboxylate (Analog). CCDC Deposition Number 683895.[4]

  • International Centre for Diffraction Data (ICDD).

  • National Institutes of Health (NIH) / PubChem.

  • U.S. Pharmacopeia (USP).General Chapter <941> Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction (XRPD).
  • BenchChem.

Sources

A Researcher's Guide to Elemental Analysis: Verifying Methyl 3-methylquinoline-2-carboxylate with Confidence

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous verification of a synthesized molecule's elemental composition is a cornerstone of quality and regulatory compliance. For novel compounds such as Methyl 3-methylquinoline-2-carboxylate, a nitrogen-containing heterocycle with potential therapeutic applications, confirming its empirical formula through elemental analysis is not merely a formality but a critical checkpoint. This guide provides an in-depth comparison of elemental analysis standards and a detailed protocol for the verification of this compound, empowering researchers to achieve accurate and reliable results.

The Unquestionable Role of Elemental Analysis

Elemental analysis, predominantly through combustion analysis, serves as a fundamental technique to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample.[1][2] This method provides a powerful tool for purity determination and is a prerequisite for publication in many scientific journals.[3] For a given compound like this compound (C₁₂H₁₁NO₂), the theoretical elemental composition can be precisely calculated. The proximity of experimentally determined values to these theoretical percentages is a direct indicator of the sample's purity.[4][5]

The principle of modern CHNS elemental analyzers is rooted in the complete and instantaneous oxidation of the sample through dynamic flash combustion.[6][7] The sample is combusted at high temperatures (typically around 1000°C) in an oxygen-rich environment.[2][7] The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are then passed through a reduction tube containing heated copper to convert NOₓ to nitrogen gas (N₂).[2] These gases are subsequently separated and quantified by a thermal conductivity detector (TCD).[7][8]

A Comparative Look at Elemental Analysis Standards

The accuracy of elemental analysis is intrinsically linked to the quality of the calibration standards used. These standards should be high-purity, stable, and have a well-characterized elemental composition. Several reputable sources, including the National Institute of Standards and Technology (NIST), provide Standard Reference Materials (SRMs) that are crucial for method validation and ensuring traceability.[9][10][11] While a vast array of standards are available, the selection should ideally encompass a range of elemental compositions that bracket the expected values of the sample under investigation.

Below is a comparison of commonly used and commercially available elemental analysis standards suitable for the verification of nitrogen-containing organic compounds like this compound.

Standard/Reference MaterialChemical FormulaTheoretical C%Theoretical H%Theoretical N%Key Characteristics & Applications
Acetanilide C₈H₉NO71.096.7110.36A widely used, stable, and non-hygroscopic standard for CHN analysis. Its elemental composition is in a suitable range for many organic compounds.
Sulfanilamide C₆H₈N₂O₂S41.854.6816.27A NIST-certified reference material often used for CHNS analysis.[3] Its nitrogen and sulfur content make it particularly useful for compounds containing these elements.
BBOT (2,5-Bis(5-tert-butyl-2-benzoxazol-2-yl)thiophene)C₂₆H₂₆N₂O₂S72.536.096.51A common standard for CHNS calibration, particularly in the analysis of pharmaceutical products.[12]
Atropine C₁₇H₂₃NO₃70.568.014.84A standard used for CHN and oxygen determination.[13]
EDTA (Ethylenediaminetetraacetic acid)C₁₀H₁₆N₂O₈41.105.529.59A versatile standard for CHN analysis, also used for oxygen determination.[8][13]

Experimental Protocol: Verification of this compound

This section outlines a detailed, step-by-step methodology for the elemental analysis of this compound.

Theoretical Composition of this compound (C₁₂H₁₁NO₂):

  • Molecular Weight: 201.22 g/mol

  • Carbon (C): 71.63%

  • Hydrogen (H): 5.51%

  • Nitrogen (N): 6.96%

Materials and Instrumentation:

  • CHNS Elemental Analyzer

  • Microbalance (readable to ±0.001 mg)

  • Tin capsules

  • Certified Reference Material (e.g., Acetanilide or Sulfanilamide)

  • This compound sample (powdered and dried)

  • High-purity helium and oxygen gases[2]

Workflow Diagram:

elemental_analysis_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Verification Sample 1. Weigh Sample (1-3 mg) Encapsulate 3. Encapsulate in Tin Capsules Sample->Encapsulate Standard 2. Weigh Standard (1-3 mg) Standard->Encapsulate Autosampler 4. Load into Autosampler Encapsulate->Autosampler Combustion 5. Flash Combustion (~1000°C, O₂ atmosphere) Autosampler->Combustion Reduction 6. Reduction of NOx (Heated Copper) Combustion->Reduction Separation 7. Gas Separation (GC Column) Reduction->Separation Detection 8. Detection (TCD) Separation->Detection Calibration 9. Instrument Calibration (Using Standard) Detection->Calibration Calculation 10. Calculate Elemental % of Sample Calibration->Calculation Comparison 11. Compare Experimental vs. Theoretical Values Calculation->Comparison Purity 12. Assess Purity (within ±0.4%) Comparison->Purity

Caption: Workflow for the elemental analysis of this compound.

Step-by-Step Procedure:

  • Instrument Preparation and Calibration:

    • Ensure the CHNS analyzer is supplied with high-purity helium and oxygen.[2]

    • Perform a system leak check and condition the instrument according to the manufacturer's guidelines.

    • Calibrate the instrument using a certified reference material. Weigh 2-3 mg of the standard (e.g., Acetanilide) into a tin capsule and analyze. Repeat this process at least three times to establish a reliable calibration curve. The instrument software will use the known elemental percentages of the standard to calibrate the detector response.

  • Sample Preparation:

    • Ensure the this compound sample is homogenous and thoroughly dried to remove any residual solvents, which can significantly affect the hydrogen and carbon percentages.[14]

    • Using a microbalance, accurately weigh approximately 1-3 mg of the powdered sample into a tin capsule. Record the exact weight.

    • Fold the tin capsule to securely enclose the sample and remove any trapped air.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample will be dropped into the combustion furnace.

    • The instrument will automatically perform the combustion, reduction, separation, and detection steps.[7]

  • Data Interpretation and Purity Verification:

    • The instrument software will calculate the percentage of Carbon, Hydrogen, and Nitrogen in the sample based on the calibration.

    • Compare the experimental results with the theoretical values for this compound.

    • For a new compound to be considered pure, the experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[4][5] This is a widely accepted criterion in many scientific journals.[4]

Example Data and Interpretation:

ElementTheoretical %Experimental %Deviation %Pass/Fail (±0.4%)
Carbon71.6371.45-0.18Pass
Hydrogen5.515.62+0.11Pass
Nitrogen6.966.85-0.11Pass

In this example, the deviations for all elements are within the acceptable ±0.4% range, providing strong evidence for the purity and correct elemental composition of the synthesized this compound.

Trustworthiness and Self-Validation

The protocol described above incorporates a self-validating system to ensure the trustworthiness of the results. The regular analysis of a certified reference material alongside the unknown sample serves as a continuous quality control check.[14] If the results for the standard deviate significantly from its certified values, it indicates a potential issue with the instrument calibration or performance, and the sample results should be considered invalid until the issue is resolved.

Conclusion

Elemental analysis is an indispensable tool for the verification of newly synthesized compounds in the pharmaceutical sciences. By employing high-quality standards, adhering to a meticulous experimental protocol, and understanding the acceptable limits of deviation, researchers can confidently ascertain the elemental composition and purity of molecules like this compound. This rigorous approach not only ensures the integrity of research data but also forms a critical part of the quality control and regulatory documentation essential for drug development.

References

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • CHNS Determination in reference soil samples. VELP Scientifica. [Link]

  • 〈233〉 elemental impurities—procedures. US Pharmacopeia (USP). [Link]

  • Measurements, Standards, and Reference Materials for Industrial Commodities. NIST. [Link]

  • Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion. VELP Scientifica. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]

  • Methyl quinoline-2-carboxylate. PubChem. [Link]

  • ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency. [Link]

  • CHNSO Analysis | Elemental Analysis. FILAB Laboratory. [Link]

  • Is it possible to have a 10% elemental analysis deviation for an organic molecule? ResearchGate. [Link]

  • Standard Reference Materials. NIST. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • INTERNATIONAL STANDARD ISO 23380. ISO. [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ResearchGate. [Link]

  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. [Link]

  • Modeling nitrogen chemistry in combustion. DTU Orbit. [Link]

  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP). [Link]

  • LECO - Combustion Analysis (H, C, N, O, S). Materials Characterization Services. [Link]

  • AN42192 Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer. Spectro-Lab. [Link]

  • Basic principles and tests of organic element analysis. Universal Lab Blog. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of British Columbia. [Link]

  • NIST Standards for Microanalysis and the Certification Process. Microscopy and Microanalysis. [Link]

  • High-purity quinoline derivative and method for manufacturing same.
  • Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI. [Link]

  • CHNS Analysis. Eurofins Scientific. [Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. [Link]

  • How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis? Spectroscopy Online. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-methylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling Methyl 3-methylquinoline-2-carboxylate

Executive Summary & Chemical Profile

This compound (CAS: 53821-46-8) is a high-purity, functionalized N-heterocyclic ester utilized extensively as a critical active pharmaceutical ingredient (API) intermediate in global drug discovery and development[1]. Because this compound is often subject to cold-chain transportation to maintain its molecular stability, handling it requires strict environmental controls. While specific toxicological data for this exact ester derivative may be limited, its quinoline core dictates rigorous laboratory safety protocols to mitigate severe exposure risks.

Hazard Assessment & Mechanistic Causality

To design an effective, self-validating safety protocol, researchers must understand the molecular behavior and inherent risks of the compound:

  • Hepatotoxicity & Mutagenicity: Quinoline and its derivatives are metabolized in the liver by cytochrome P450 enzymes into reactive epoxide intermediates. These electrophilic species can intercalate DNA and bind to cellular macromolecules, leading to quinoline's classification as a potential Category 2 carcinogen and Category 3 mutagen[2][3].

  • Lipophilicity & Dermal Penetration: The aromatic quinoline scaffold is highly lipophilic. If spilled on the skin, it can rapidly traverse the stratum corneum, necessitating multi-layered dermal protection.

  • Ocular & Respiratory Irritation: Typically presenting as a crystalline powder, quinoline derivatives pose a severe risk of respiratory tract irritation and can cause permanent corneal damage upon contact with the eyes[3].

  • Hydrolysis Risk: The ester functional group can undergo hydrolysis in the presence of ambient moisture, releasing 3-methylquinoline-2-carboxylic acid and methanol. This dictates the need for proper acclimatization protocols before opening cold-stored vessels.

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory. Every piece of equipment is chosen based on the mechanistic rationale of the chemical's hazards.

PPE CategorySpecification & StandardMechanistic Rationale & Causality
Eye Protection ANSI Z87.1 tight-fitting chemical safety goggles.Prevents ocular exposure to aerosolized powder; quinolines can cause severe, permanent corneal damage[3].
Hand Protection Double-layered Nitrile gloves (minimum 5 mil thickness per layer).The lipophilic nature of the quinoline core facilitates rapid dermal absorption. Double-gloving ensures a self-validating breach-detection system.
Body Protection Flame-resistant (FR) lab coat, full-length trousers, and closed-toe non-porous shoes.Minimizes exposed surface area for accidental dermal contact and protects against secondary solvent splashes during synthesis.
Respiratory Handled exclusively inside a certified Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.Prevents inhalation of particulates. If ventilation fails, an N95/P100 particulate respirator serves as the secondary fail-safe.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a self-validating system where each step confirms the safety of the next, adhering to standard prudent laboratory practices[4].

Phase 1: Pre-Operation & Workspace Setup

  • Ventilation Verification: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm)[4]. Self-Validation: Check the digital monitor; never initiate work if the monitor alarms or displays < 80 fpm.

  • Static Mitigation: Wipe down the analytical balance and surrounding hood area with an anti-static brush or a damp lint-free cloth. Because the compound is a dry powder, static charge can cause hazardous aerosolization during transfer.

Phase 2: Chemical Transfer (The "Zone of Highest Risk") 3. Vessel Acclimatization: If the reagent was stored in a cold-chain environment, allow the sealed primary container to reach room temperature inside a desiccator before opening. Causality: Opening a cold vessel introduces atmospheric condensation, which can hydrolyze the ester group and degrade the API. 4. Weighing: Use a static-free weigh boat. Transfer the powder using a grounded micro-spatula. Close the primary container immediately after extraction to minimize ambient exposure.

Phase 3: Post-Handling & Decontamination 5. Doffing Sequence: Remove the outer pair of nitrile gloves inside the fume hood and dispose of them in a designated solid hazardous waste container. Causality: This ensures that any microscopic chemical residue remains contained within the negative-pressure environment. 6. Surface Decontamination: Wipe all spatulas, balances, and hood surfaces with a compatible solvent (e.g., 70% ethanol), followed by a secondary wipe with mild soapy water to remove residual lipophilic organics.

Spill Response & Disposal Plan

Immediate and correct response to spills prevents widespread laboratory contamination.

  • Micro-Spills (< 50 mg inside the hood): Wearing full PPE, carefully cover the powder with a paper towel dampened with a low-volatility solvent (like water or ethanol) to suppress dust. Wipe inward to prevent spreading.

  • Macro-Spills (Outside the hood or > 50 mg): Evacuate the immediate 5-meter radius. Do not attempt to sweep dry powder, as this aerosolizes the API. Alert Environmental Health and Safety (EHS) immediately.

Waste Disposal Protocol: According to standard chemical management guidelines[4]:

  • Solid Waste: All contaminated weigh boats, outer gloves, and paper towels must be placed in a clearly labeled "Hazardous Solid Waste - Toxic Organics (Quinoline Derivatives)" container.

  • Liquid Waste: If the chemical is dissolved in an organic solvent during synthesis, segregate into "Halogenated" or "Non-Halogenated" liquid waste streams accordingly. Never mix with strong oxidizing agents.

Mandatory Visualization: Operational Workflow

G cluster_0 Phase 1: Pre-Operation cluster_1 Phase 2: Handling cluster_2 Phase 3: Post-Operation Start Initiate Procedure Setup Verify Fume Hood Flow Rate (80-120 fpm) Start->Setup PPE Don PPE: Double Nitrile Gloves & Safety Goggles Setup->PPE Acclimate Acclimate Vessel to Room Temp PPE->Acclimate Transfer Weigh & Transfer (Anti-Static Tools) Acclimate->Transfer Decon Surface Decontamination (70% EtOH) Transfer->Decon Waste Segregate Solid/Liquid Hazardous Waste Decon->Waste End Doff PPE & Conclude Waste->End

Operational workflow for handling this compound safely.

References

  • Title: Evidence on the Carcinogenicity of Quinoline and its strong acid salts Source: Office of Environmental Health Hazard Assessment (OEHHA), California URL: [Link]

  • Title: Quinolines: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.